L-573655
描述
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属性
IUPAC Name |
N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-14)8-6-15-10(11-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOVMEKLQFRMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-573,655: A Technical Guide to its Mechanism of Action in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of L-573,655 in Escherichia coli. L-573,655 is an antibacterial agent that targets the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding of its antibacterial properties.
Core Mechanism of Action: Inhibition of LpxC
L-573,655 functions as a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This zinc metalloenzyme catalyzes the second and committed step in the biosynthesis of lipid A. By inhibiting LpxC, L-573,655 effectively blocks the production of lipid A, leading to a disruption of the outer membrane integrity and ultimately, bacterial cell death. The chemical name for L-573,655 is N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide, and its Chemical Abstracts Service (CAS) registry number is 112507-21-8.
Quantitative Data Summary
The inhibitory activity of L-573,655 against E. coli has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Inhibition of E. coli LpxC by L-573,655
| Parameter | Value |
| Target Enzyme | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) |
| IC50 | 8.5 µM |
Table 2: Antibacterial Activity of L-573,655 against Wild-Type E. coli
| Parameter | Value |
| Organism | Escherichia coli (Wild-Type) |
| MIC | 200–400 µg/ml |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the activity of L-573,655.
LpxC Inhibition Assay (Fluorometric)
This protocol describes a representative method for determining the in vitro inhibitory activity of L-573,655 against the E. coli LpxC enzyme.
Objective: To quantify the 50% inhibitory concentration (IC50) of L-573,655 against purified E. coli LpxC.
Materials:
-
Purified E. coli LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
L-573,655 (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
o-phthalaldehyde (B127526) (OPA) reagent
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer, a solution of L-573,655 at various concentrations, and the purified LpxC enzyme. Include a control with DMSO instead of the inhibitor.
-
Incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 30 minutes), terminate the reaction. Add the o-phthalaldehyde (OPA) reagent to each well. OPA reacts with the primary amine of the deacetylated product to yield a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of L-573,655 relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of L-573,655 against E. coli.
Objective: To determine the lowest concentration of L-573,655 that inhibits the visible growth of E. coli.
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
L-573,655 (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare an inoculum of E. coli from an overnight culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution of L-573,655: In a 96-well microtiter plate, perform a two-fold serial dilution of L-573,655 in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared E. coli inoculum to each well containing the serially diluted compound. Include a positive control well with bacteria and no compound, and a negative control well with medium only.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of L-573,655 at which no visible growth is observed.
Visualizations
The following diagrams illustrate the targeted biological pathway and a representative experimental workflow.
Caption: Lipid A biosynthesis pathway in E. coli and the inhibitory action of L-573,655 on LpxC.
Caption: Experimental workflow for determining the IC50 of L-573,655 against LpxC.
L-573,655: A Technical Whitepaper on the Inhibition of LpxC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of L-573,655, a small molecule inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. Inhibition of this enzyme represents a promising avenue for the development of novel antibacterial agents. This guide details the mechanism of action of L-573,655, its quantitative inhibitory properties, detailed experimental protocols for assessing its activity, and a visualization of its role within the broader context of the lipid A biosynthetic pathway.
Introduction
The rise of antibiotic-resistant Gram-negative bacteria poses a significant threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. One such validated target is the enzyme LpxC, which catalyzes the second and committed step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane of most Gram-negative bacteria and is essential for their survival. L-573,655 is an early, pioneering molecule in the exploration of LpxC inhibitors.
Target Identification and Mechanism of Action
The primary molecular target of L-573,655 is the zinc-dependent metalloenzyme LpxC.[1][2] L-573,655, identified as a small oxazoline (B21484) hydroxamic acid, acts as an inhibitor of this enzyme.[1] The hydroxamic acid moiety is believed to chelate the active site zinc ion, thereby blocking the catalytic activity of LpxC.[2] By inhibiting LpxC, L-573,655 prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a crucial step in the lipid A biosynthetic pathway. This disruption of lipid A synthesis ultimately leads to bacterial cell death.
Quantitative Data for L-573,655 and Analogs
The inhibitory activity of L-573,655 and its more potent analog, L-161,240, has been quantified, demonstrating their effects on both the isolated enzyme and whole bacterial cells.
| Compound | Target Enzyme | IC50 | Minimum Inhibitory Concentration (MIC) | Organism | Reference |
| L-573,655 | LpxC | 8.5 µM | 200–400 µg/ml | Escherichia coli (wild-type) | [1] |
| L-161,140 | LpxC | 0.03 µM | 1-3 µg/ml | Escherichia coli (wild-type) | [1] |
Experimental Protocols
The following sections detail methodologies for the purification of LpxC and the subsequent assay to determine the inhibitory activity of compounds like L-573,655.
LpxC Enzyme Purification
A common method for obtaining purified LpxC for in vitro assays involves the overexpression of the lpxC gene in a suitable host, such as Escherichia coli, followed by affinity chromatography.
Workflow for LpxC Purification
Caption: Workflow for the expression and purification of recombinant LpxC.
In Vitro LpxC Inhibition Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to measure the inhibitory activity of compounds against LpxC. The assay relies on the detection of the free amine product of the LpxC-catalyzed reaction.
Materials:
-
Purified LpxC enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Test compound (e.g., L-573,655) dissolved in DMSO
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified LpxC enzyme, and the test compound at various concentrations (or DMSO for control).
-
Initiate the enzymatic reaction by adding the substrate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution such as sodium hydroxide.
-
Add the OPA reagent to the wells. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths are specific to the OPA-product adduct).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Workflow for LpxC Inhibition Assay
Caption: General workflow for a fluorescence-based LpxC inhibition assay.
Signaling Pathway Context
L-573,655 acts on the lipid A biosynthesis pathway, also known as the Raetz pathway. This pathway is a series of enzymatic steps that synthesize lipid A from UDP-N-acetylglucosamine and acyl carrier proteins.
Lipid A Biosynthesis Pathway and Inhibition by L-573,655
Caption: The Raetz pathway of lipid A biosynthesis and the point of inhibition by L-573,655.
Conclusion
L-573,655 is a foundational inhibitor of LpxC that has been instrumental in validating this enzyme as a viable target for the development of new antibiotics against Gram-negative bacteria. While its potency is modest compared to later-generation inhibitors, the study of L-573,655 has provided a critical framework for the structure-activity relationship and mechanistic understanding necessary for the design of more effective LpxC-targeting drugs. The experimental protocols and pathway context provided herein offer a valuable resource for researchers in the field of antibacterial drug discovery.
References
L-573,655: A Technical Guide to a Pioneering LpxC Inhibitor
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria, characterized by an outer leaflet composed primarily of lipopolysaccharide (LPS), serves as a highly effective permeability barrier, rendering many conventional antibiotics ineffective. The biosynthesis of LPS is therefore a critical pathway for bacterial viability and an attractive target for the development of novel antibacterial agents.[1][2] A key enzyme in this pathway is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[2][3][4] Given its essential role and conservation across most Gram-negative species, coupled with the absence of a mammalian homologue, LpxC has been a focal point for antibiotic discovery for over two decades.[1][3]
L-573,655, a small oxazoline (B21484) hydroxamic acid, represents one of the earliest and most significant discoveries in the pursuit of LpxC inhibitors.[1][4] Identified by Merck Research Laboratories in the mid-1980s through a cell-based screen designed to detect inhibitors of LPS synthesis, L-573,655 was instrumental in validating LpxC as a viable antibacterial target.[1] Although its own antibacterial potency is modest, its discovery paved the way for the synthesis of more potent analogs and provided a crucial chemical tool for studying the intricacies of the Lipid A biosynthetic pathway.[1][2] This technical guide provides an in-depth overview of L-573,655, its mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.
Quantitative Data Presentation
The discovery of L-573,655 spurred medicinal chemistry efforts to improve its potency. The following tables summarize the key quantitative data for L-573,655 and its significantly more potent analog, L-161,240, as well as another early-generation LpxC inhibitor, BB-78485, for comparative purposes.
Table 1: In Vitro Enzymatic Inhibition of LpxC
| Compound | Target Enzyme | IC50 (µM) | Notes |
| L-573,655 | E. coli LpxC | 8.5 | The pioneering inhibitor identified from a whole-cell screen. |
| L-161,240 | E. coli LpxC | 0.03 | An analog of L-573,655 with ~100-fold increased potency. |
| BB-78485 | E. coli LpxC | 0.16 | Another potent hydroxamic acid-based LpxC inhibitor.[1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Bacterial Strain | MIC (µg/mL) | Notes |
| L-573,655 | Escherichia coli (wild-type) | 200-400 | Modest whole-cell activity.[1] |
| L-161,240 | Escherichia coli (wild-type) | 1-3 | Significantly improved antibacterial activity, correlating with enzymatic potency. |
| BB-78485 | Escherichia coli | 1 | Potent activity against various Gram-negative species, but not P. aeruginosa.[1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the significance of L-573,655. The following diagrams, rendered using the DOT language, illustrate the Lipid A pathway, the mechanism of LpxC inhibition, and a generalized workflow for inhibitor discovery.
Experimental Protocols
Detailed and reproducible experimental methods are the cornerstone of drug discovery. The following sections provide generalized yet detailed protocols for the key assays used to characterize L-573,655 and other LpxC inhibitors, based on methodologies reported in the literature.
LpxC Deacetylase Activity Assay (Fluorometric Method)
This protocol is based on the fluorescence-based assay described by Clements et al. (2002), which offers a non-radioactive, high-throughput alternative for measuring LpxC activity.
Principle: The LpxC enzyme deacetylates the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The resulting product, containing a primary amine, reacts with o-phthaldialdehyde (OPA) in the presence of a thiol (like 2-mercaptoethanol) to produce a fluorescent isoindole derivative. The intensity of the fluorescence is directly proportional to the enzymatic activity.
Materials:
-
Purified LpxC enzyme from E. coli.
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, containing 80 µM dithiothreitol (B142953) (DTT) and 0.02% Brij 35.
-
Test compounds (e.g., L-573,655) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
OPA Detection Reagent: o-phthaldialdehyde and 2-mercaptoethanol (B42355) in a suitable buffer.
-
Black, non-binding 96-well microplates.
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~455 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In the wells of a 96-well plate, add 93 µL of the substrate solution (e.g., 27 µM in Assay Buffer).
-
Inhibitor Addition: Add 2 µL of the diluted test compound solutions to the appropriate wells. For control wells (100% activity), add 2 µL of DMSO.
-
Enzyme Addition: Initiate the reaction by adding 5 µL of a solution of purified LpxC enzyme (e.g., 10 µg/mL in Assay Buffer) to each well. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 40 µL of 0.625 M sodium hydroxide).
-
Detection: Add the OPA detection reagent to each well and incubate for a specified time at room temperature to allow for the development of the fluorescent product.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general guidelines for broth microdilution as established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: The MIC is determined by exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after a defined incubation period is recorded as the MIC.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Incubator (37°C).
-
Microplate reader (optional, for OD600 measurements).
Procedure:
-
Compound Dilution: Prepare a 2x stock solution of the highest concentration of the test compound to be tested in CAMHB.
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down, and then transfer 100 µL from the first column to the second. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions. This results in 100 µL of serially diluted compound in each well.
-
Inoculation: Prepare the standardized bacterial inoculum. Add 100 µL of this inoculum to each well, bringing the final volume to 200 µL and diluting the compound to its final 1x concentration.
-
Controls: Include a positive control well containing bacteria and CAMHB (no compound) and a negative control well containing only CAMHB (sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
L-573,655 holds a significant place in the history of antibacterial research. While its intrinsic activity is limited, its discovery was a landmark event that confirmed the viability of LpxC as a drug target.[1] The exploration of its structure and mechanism of action provided the foundational knowledge for the development of subsequent generations of potent, broad-spectrum LpxC inhibitors, some of which have advanced to clinical trials. The experimental frameworks established during its characterization continue to be relevant and have been refined into the robust high-throughput screening methods used today. For scientists and researchers in the field of antibiotic development, the story of L-573,655 serves as a powerful case study in target-based drug discovery and the iterative process of medicinal chemistry that transforms a pioneering hit into a potential therapeutic.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-573,655: A Pioneering LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-573,655, a seminal molecule in the discovery of inhibitors targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent enzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The essentiality of the lipid A pathway for the viability of most Gram-negative bacteria renders LpxC a compelling target for the development of novel antibiotics. This document details the discovery and history of L-573,655, its mechanism of action, and the experimental methodologies used in its characterization. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Discovery and History
L-573,655 was identified by researchers at Merck Research Laboratories in the mid-1990s during a screening campaign for antibacterial agents that inhibit the biosynthesis of lipid A.[1] The compound, a chiral oxazoline (B21484) hydroxamic acid, was found to specifically inhibit LpxC, the deacetylase enzyme responsible for the second step in the lipid A biosynthetic pathway.[2]
The discovery of L-573,655 was a landmark in the field of antibacterial research, as it validated LpxC as a viable target for Gram-negative pathogens. Further medicinal chemistry efforts at Merck led to the development of more potent analogs, such as L-161,240, which exhibited significantly improved inhibitory activity against the E. coli LpxC enzyme.[1][2] Despite this early promise, these initial compounds were not active against Pseudomonas aeruginosa, a critical gap that led to the cessation of their development at the time.[3] Nevertheless, the pioneering work on L-573,655 and its analogs laid the foundation for subsequent research and development of a new class of antibiotics targeting lipid A synthesis.
There is no publicly available information to suggest that L-573,655 or its direct analogs entered clinical trials. The focus of the initial research was on preclinical characterization and lead optimization.
Mechanism of Action
L-573,655 functions as a competitive inhibitor of the LpxC enzyme. The proposed mechanism of action centers on the hydroxamic acid moiety of the molecule, which is a strong chelator of the catalytic zinc ion (Zn²⁺) in the active site of LpxC. By binding to this essential metal cofactor, L-573,655 prevents the binding of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and thereby blocks the deacetylation reaction. This inhibition halts the lipid A biosynthesis pathway, leading to a disruption of the outer membrane integrity and ultimately, bacterial cell death.
Lipid A Biosynthesis Pathway
The biosynthesis of lipid A in E. coli is a nine-step enzymatic pathway, often referred to as the Raetz pathway. LpxC catalyzes the second and irreversible step of this essential process.
Caption: The Raetz pathway of lipid A biosynthesis in E. coli.
Quantitative Data
The following table summarizes the available quantitative data for L-573,655 and its more potent analog, L-161,240.
| Compound | Target | Organism | Assay Type | Value | Reference |
| L-573,655 | LpxC | E. coli | MIC | 200-400 µg/mL | |
| L-161,240 | LpxC | E. coli | Kᵢ | ~50 nM | |
| L-161,240 | LpxC | E. coli | MIC | ~1 µg/mL |
Experimental Protocols
While the original publication by Onishi et al. (1996) does not provide a detailed step-by-step protocol, the general methodologies for the key experiments can be inferred from the paper and subsequent publications in the field.
LpxC Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds against the LpxC enzyme.
Caption: Generalized workflow for an LpxC inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: The LpxC enzyme is typically overexpressed in E. coli and purified. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, can be synthesized or obtained commercially.
-
Assay Reaction: The assay is performed in a suitable buffer (e.g., HEPES or Tris-HCl) at a physiological pH. The inhibitor, at various concentrations, is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.
-
Detection of Product Formation: The deacetylation of the substrate by LpxC results in the formation of a free amine group on the glucosamine. This product can be detected using various methods, including radiolabeling of the substrate or, more commonly, by derivatization of the free amine with a fluorogenic reagent such as fluorescamine (B152294) or o-phthaldialdehyde (OPA). The resulting fluorescence is proportional to the enzyme activity.
-
Data Analysis: The rate of the reaction is measured in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value, particularly for competitive inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of L-573,655 against E. coli was likely determined using a standard broth microdilution method.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of E. coli is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of the Inhibitor: The test compound (L-573,655) is serially diluted in the growth medium in a microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Chemical Synthesis
A detailed, step-by-step synthesis of L-573,655 is not explicitly provided in the primary literature. However, based on its structure as a chiral oxazoline hydroxamic acid, a plausible synthetic route can be proposed based on general organic synthesis principles and patent literature from that era for similar compounds.
Caption: A proposed synthetic pathway for L-573,655.
Proposed Synthetic Steps:
-
Oxazoline Ring Formation: The synthesis would likely begin with a protected chiral amino acid, such as N-Boc-L-threonine methyl ester. This would undergo a cyclization reaction with an appropriate aryl nitrile (e.g., benzonitrile) under acidic or basic conditions to form the oxazoline ring.
-
Ester Hydrolysis: The methyl ester of the oxazoline intermediate would then be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by acidification.
-
Hydroxamic Acid Formation: The final step would involve the coupling of the carboxylic acid with hydroxylamine or a protected hydroxylamine derivative, likely using a standard peptide coupling reagent (e.g., EDC/HOBt), to yield the final hydroxamic acid product, L-573,655.
Conclusion
L-573,655 represents a pioneering discovery in the quest for novel antibiotics against Gram-negative bacteria. Although its development was not pursued to the clinical stage, its identification and characterization as a specific inhibitor of LpxC were instrumental in validating this enzyme as a critical antibacterial target. The knowledge gained from the study of L-573,655 and its analogs has paved the way for the development of a new generation of LpxC inhibitors that are currently under investigation. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the history, mechanism, and experimental basis of this important class of antibacterial agents.
References
- 1. Antibacterial agents that inhibit lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
L-573,655: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-573,655 is a small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the biosynthesis of lipid A in Gram-negative bacteria. By targeting this essential pathway, L-573,655 exhibits antibacterial properties, making it a subject of interest in the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of L-573,655. Detailed methodologies for relevant in vitro assays and a visualization of its mechanism of action within the lipid A biosynthesis pathway are also presented.
Chemical Structure and Physicochemical Properties
L-573,655 is chemically identified as N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
| CAS Number | 112507-21-8 |
| Chemical Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| SMILES | O=C(NO)C1CN=C(OC1)c2ccccc2 |
| InChI Key | WXOVMEKLQFRMEM-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
L-573,655 functions as an antibacterial agent by specifically targeting and inhibiting the LpxC enzyme in Gram-negative bacteria. LpxC catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a major component of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.
Quantitative Biological Data
The in vitro activity of L-573,655 has been characterized by its minimum inhibitory concentration (MIC) against susceptible bacterial strains and its half-maximal inhibitory concentration (IC₅₀) against the LpxC enzyme.
| Parameter | Organism/Enzyme | Value |
| MIC | Escherichia coli (wild-type) | 200-400 µg/mL[1] |
| IC₅₀ | Escherichia coli LpxC | 8.5 µM[1] |
Signaling Pathway: Lipid A Biosynthesis and LpxC Inhibition
The following diagram illustrates the Raetz pathway of lipid A biosynthesis in E. coli and the point of inhibition by L-573,655.
Caption: Inhibition of LpxC by L-573,655 in the Lipid A pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization of L-573,655.
Synthesis of L-573,655
LpxC Inhibition Assay
The inhibitory activity of L-573,655 against LpxC can be determined using an in vitro enzyme assay. A common method involves monitoring the deacetylation of a substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
Materials:
-
Purified E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
L-573,655 (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of L-573,655 in DMSO.
-
In a 96-well plate, add assay buffer, LpxC enzyme, and varying concentrations of L-573,655 (or DMSO for control).
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent and incubate to allow for color or fluorescence development.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of L-573,655 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the LpxC inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of L-573,655 against E. coli can be determined using the broth microdilution method according to CLSI guidelines.
Materials:
-
L-573,655
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of L-573,655 in DMSO.
-
Perform serial two-fold dilutions of L-573,655 in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of E. coli and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without inhibitor).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of L-573,655 that completely inhibits visible bacterial growth.
References
L-573,655 and its Role in the Inhibition of Lipid A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the compound L-573,655, a pioneering inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipid A in Gram-negative bacteria. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) and is critical for the integrity of the outer membrane, making its synthesis an attractive target for novel antibiotics.
Introduction to L-573,655 and its Target, LpxC
L-573,655 is a small molecule inhibitor belonging to the phenyloxazoline hydroxamic acid class of compounds.[1] It was one of the early inhibitors identified to specifically target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway: the removal of an acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[3][4] Inhibition of LpxC is lethal to Gram-negative bacteria, highlighting its potential as a target for new antibacterial agents.[3][5]
The hydroxamic acid moiety of L-573,655 is crucial for its inhibitory activity, as it is believed to chelate the active site Zn2+ ion, thereby blocking the enzyme's catalytic function.[2][3] While L-573,655 itself demonstrated modest antibacterial activity, it served as a crucial scaffold for the development of more potent analogs.[1]
Quantitative Data: In Vitro Activity
The inhibitory activity of L-573,655 and its more potent analogs has been quantified through various in vitro assays. The following tables summarize the key data for L-573,655 and related LpxC inhibitors.
Table 1: LpxC Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 | Ki | Notes |
| L-573,655 | E. coli LpxC | 8.5 µM | Not Reported | An early oxazoline (B21484) hydroxamic acid inhibitor.[1] |
| L-161,240 | E. coli LpxC | Not Reported | ~50 nM | A more potent analog of L-573,655.[2][5] |
| BB-78485 | E. coli LpxC | 160 ± 70 nM | Not Reported | A potent sulfonamide derivative of an α-(R)-amino hydroxamic acid.[3] |
| CHIR-090 | E. coli LpxC | Not Reported | Ki = 4.0 nM, Ki* = 0.5 nM | A two-step, slow, tight-binding inhibitor.[4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Notes |
| L-573,655 | E. coli (wild-type) | 200-400 | Modest antibacterial activity.[1] |
| L-161,140 | E. coli (wild-type) | 1-3 | An analog with improved potency over L-573,655.[1] |
| BB-78485 | E. coli | 1 | Active against a wide variety of Gram-negative species, but not P. aeruginosa.[1] |
| CHIR-090 | E. coli | Not specified, but potent | Has excellent antibiotic activity against P. aeruginosa and E. coli.[4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Signaling Pathways and Mechanisms
The following diagrams illustrate the lipid A biosynthesis pathway, the mechanism of LpxC inhibition by hydroxamic acids like L-573,655, and a general workflow for evaluating LpxC inhibitors.
Caption: The enzymatic pathway of lipid A biosynthesis in Gram-negative bacteria.
Caption: L-573,655 inhibits LpxC by binding to the active site zinc ion.
Caption: A typical experimental workflow for the development of LpxC inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of L-573,655 and related LpxC inhibitors.
4.1. In Vitro LpxC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
-
Objective: To determine the IC50 value of an inhibitor against LpxC.
-
Materials:
-
Purified LpxC enzyme (e.g., from E. coli).
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Radiolabeled (e.g., with 3H or 32P) or unlabeled substrate can be used depending on the detection method.
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives).
-
Test compound (e.g., L-573,655) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagents (if using a non-radioactive method).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, purified LpxC enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding acid).
-
Separate the product from the substrate. This can be achieved through methods like thin-layer chromatography (TLC) for radiolabeled substrates or by using specific binding resins.
-
Quantify the amount of product formed. For radiolabeled substrates, this is done using a scintillation counter. For unlabeled methods, techniques like mass spectrometry or coupled-enzyme assays can be used.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2. Antibiotic Susceptibility Determination (MIC Assay)
This assay determines the minimum concentration of a compound required to inhibit the growth of a specific bacterium.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Gram-negative bacteria.
-
Materials:
-
Bacterial strain (e.g., E. coli).
-
Growth medium (e.g., Mueller-Hinton broth or agar).
-
Test compound (e.g., L-573,655) dissolved in a suitable solvent.
-
96-well microplates.
-
-
Procedure (Broth Microdilution Method):
-
Prepare a standardized inoculum of the test bacterium in the growth medium.
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well microplate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
L-573,655 was a foundational discovery in the pursuit of novel antibiotics targeting the lipid A biosynthesis pathway. Although its intrinsic antibacterial activity was limited, its identification as an LpxC inhibitor paved the way for the development of highly potent second-generation inhibitors with significant potential to combat multidrug-resistant Gram-negative infections. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this critical area of antimicrobial research.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial agents that inhibit lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-573,655: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-573,655 is a pioneering small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is a crucial component in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms a major part of the outer membrane in the majority of Gram-negative bacteria.[1][2] As the inhibition of lipid A biosynthesis is lethal to these bacteria, LpxC has been a significant target for the discovery of novel antibiotics.[2] L-573,655, an oxazoline (B21484) hydroxamic acid, was one of the first inhibitors of LpxC to be identified and has served as a foundational tool for research in this area.[1] This document provides a comprehensive overview of the antibacterial spectrum of L-573,655, the experimental protocols for its evaluation, and its mechanism of action.
Antibacterial Spectrum of L-573,655
The antibacterial activity of L-573,655 is highly specific, targeting Gram-negative bacteria due to its mechanism of action. Its efficacy is generally limited to certain species within this group.
Quantitative Data
The antibacterial activity of L-573,655 and its more potent analogue, L-161,140, is summarized below. The data is primarily focused on their activity against Escherichia coli and highlights the general lack of efficacy against Pseudomonas aeruginosa and Gram-positive bacteria.
| Compound | Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| L-573,655 | Escherichia coli | Wild-type | 200–400[1] |
| L-161,140 | Escherichia coli | Wild-type | 1-3 |
| L-161,140 | Pseudomonas aeruginosa | - | Not Active |
| LpxC Inhibitors (General) | Staphylococcus aureus | - | 32 or >32 |
Mechanism of Action: Inhibition of LpxC and its Consequences
L-573,655 exerts its antibacterial effect by inhibiting the LpxC enzyme, which catalyzes the second and committed step in the biosynthesis of lipid A. This inhibition disrupts the integrity of the outer membrane of Gram-negative bacteria, ultimately leading to cell death.
LpxC-Dependent Lipid A Biosynthesis Pathway
The following diagram illustrates the initial steps of the lipid A biosynthetic pathway, highlighting the role of LpxC and its inhibition by L-573,655.
Post-transcriptional Regulation of LpxC
Interestingly, the inhibition of LpxC by compounds like L-573,655 can trigger a cellular response. Treatment of E. coli with L-573,655 has been shown to result in an increase in the cellular levels of the LpxC protein. This is believed to be a post-transcriptional effect, likely caused by a temporary decrease in the activity of the FtsH protease, which is responsible for the continuous degradation of LpxC.
Experimental Protocols
Detailed experimental protocols for the initial discovery of L-573,655 are proprietary to Merck Research Laboratories. However, the determination of its antibacterial spectrum would have followed standard microbiological procedures for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) and incubated at 35°C for 18-24 hours.
-
A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of L-573,655 Dilutions:
-
A stock solution of L-573,655 is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are made in broth in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Positive (bacteria with no compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 35°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of L-573,655 at which there is no visible growth of the bacteria.
Experimental Workflow for MIC Determination
Conclusion
L-573,655 was a seminal discovery in the field of antibacterial research, validating LpxC as a viable target for the development of novel therapeutics against Gram-negative pathogens. While its own antibacterial potency is modest and its spectrum is limited, the study of L-573,655 has paved the way for the development of more potent LpxC inhibitors. The high degree of conservation of the LpxC enzyme across a wide range of Gram-negative bacteria continues to make it an attractive target for future antibiotic discovery programs. Further research focusing on overcoming the challenges of limited spectrum, particularly against organisms like P. aeruginosa, will be crucial for the successful clinical translation of this class of inhibitors.
References
The Dawn of a New Antibacterial Strategy: An In-depth Look at the Early Research of L-573,655
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the oxazoline (B21484) hydroxamic acid L-573,655, a pioneering molecule that opened a new frontier in the quest for novel antibacterial agents. By targeting the essential enzyme LpxC in the lipid A biosynthesis pathway of Gram-negative bacteria, L-573,655 demonstrated a novel mechanism of action with the potential to circumvent existing antibiotic resistance. This document provides a comprehensive overview of the initial quantitative data, detailed experimental protocols, and the underlying biochemical pathways, offering valuable insights for researchers in antimicrobial drug discovery.
Quantitative Data Summary
The early investigations of L-573,655 and its analogs focused on quantifying their inhibitory effects on both the molecular target and the whole bacterial cell. The key findings are summarized below.
| Compound | Target | Assay | Value | Organism | Reference |
| L-573,655 | LpxC | IC50 | 8.5 µM | Escherichia coli | [1] |
| L-573,655 | Whole Cell | MIC | 200-400 µg/ml | Escherichia coli (wild-type) | [1] |
| L-161,140 | LpxC | IC50 | 0.03 µM | Escherichia coli | [1] |
| L-161,140 | Whole Cell | MIC | 1-3 µg/ml | Escherichia coli (wild-type) | [1] |
| L-161,240 | LpxC | Ki | ~50 nM | Escherichia coli |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial characterization of L-573,655 and its analogs.
LpxC Inhibition Assay
The in vitro assay to determine the inhibitory activity of compounds against the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme was a critical step in identifying L-573,655 as a targeted inhibitor.
Enzyme Preparation: The LpxC enzyme was typically overexpressed in a suitable E. coli strain and purified to near homogeneity using standard chromatographic techniques.
Assay Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, UDP-3-O-(R-3-hydroxymyristoyl)-[³H]N-acetylglucosamine, to its deacetylated product. The inhibition of this reaction by the test compounds is then quantified.
Detailed Protocol:
-
The reaction mixture contained the purified E. coli LpxC enzyme, the radiolabeled substrate, and varying concentrations of the inhibitor (e.g., L-573,655) in a suitable buffer.
-
The reaction was initiated by the addition of the enzyme and incubated for a specific period at an optimal temperature.
-
The reaction was terminated, and the radiolabeled product was separated from the unreacted substrate using an appropriate method, such as thin-layer chromatography (TLC).
-
The amount of radioactivity in the product spot was quantified using a scintillation counter.
-
The concentration of the inhibitor that resulted in a 50% reduction in enzyme activity (IC50) was determined by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay was performed to assess the whole-cell antibacterial activity of the compounds.
Bacterial Strains: A wild-type strain of Escherichia coli was used as the primary test organism.
Method: A standard broth microdilution method was employed.
-
Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Each well was inoculated with a standardized suspension of the test bacterium.
-
The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: Inhibition of the Lipid A biosynthesis pathway by L-573,655.
Caption: Experimental workflow for the evaluation of L-573,655.
Conclusion
The early research on L-573,655 marked a significant milestone in antibacterial drug discovery. By identifying LpxC as a viable therapeutic target and demonstrating the potent in vitro and in vivo activity of a novel chemical scaffold, these studies laid the groundwork for a new generation of antibiotics aimed at combating Gram-negative pathogens. The data and methodologies presented in this guide serve as a testament to the foundational work that continues to inspire and inform the development of urgently needed antibacterial agents.
References
L-573,655: A Technical Guide to its Effects on Gram-Negative Bacterial Outer Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of L-573,655 on the outer membranes of Gram-negative bacteria. L-573,655 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the biosynthetic pathway of lipopolysaccharide (LPS). As LPS is the major constituent of the outer leaflet of the Gram-negative outer membrane, its inhibition leads to significant disruption of this essential barrier. This guide summarizes the known quantitative data on L-573,655, details its mechanism of action, and provides experimental protocols for assessing its impact on outer membrane integrity.
Introduction to L-573,655 and the Gram-Negative Outer Membrane
The outer membrane of Gram-negative bacteria is a formidable barrier, protecting the cell from a hostile environment and preventing the influx of many antimicrobial agents.[1][2] This asymmetric bilayer is composed of an inner leaflet of phospholipids (B1166683) and an outer leaflet dominated by lipopolysaccharide (LPS).[2][3] LPS is crucial for the structural integrity and function of the outer membrane. The biosynthesis of LPS is a complex process involving a series of enzymatic steps, with LpxC catalyzing the first committed step: the deacetylation of UDP-3-O-(acyl)-N-acetylglucosamine.
L-573,655 is a hydroxamic acid-containing compound that acts as a potent inhibitor of LpxC. By targeting this essential enzyme, L-573,655 effectively blocks LPS biosynthesis, leading to a compromised outer membrane and ultimately, bacterial cell death.
Mechanism of Action of L-573,655
The primary mechanism of action of L-573,655 is the specific inhibition of the LpxC enzyme. This inhibition disrupts the synthesis of Lipid A, the hydrophobic anchor of LPS. The absence of newly synthesized LPS for incorporation into the outer membrane leads to a cascade of detrimental effects, including:
-
Loss of Outer Membrane Integrity: The structural integrity of the outer membrane is compromised, leading to increased permeability.
-
Sensitization to Other Antibiotics: The compromised outer membrane barrier allows for the influx of other antibiotics that are typically excluded, leading to synergistic or potentiated antimicrobial activity.
-
Cellular Morphological Changes: Disruption of the outer membrane can lead to observable changes in bacterial cell shape and eventual lysis.
Quantitative Data for L-573,655
The following table summarizes the key quantitative data available for L-573,655 and its more potent analog, L-161,140.
| Compound | Target | Organism | Parameter | Value | Reference |
| L-573,655 | LpxC | E. coli | IC50 | 8.5 µM | [4] |
| Whole Cell | E. coli (wild-type) | MIC | 200-400 µg/mL | [4] | |
| L-161,140 | LpxC | E. coli | IC50 | 0.03 µM | [4] |
| Whole Cell | E. coli (wild-type) | MIC | 1-3 µg/mL | [4] |
Effect on Outer Membrane Permeability: Potentiation of Antibiotics
This potentiation can be quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is generally considered synergistic.
Experimental Protocols for Assessing Outer Membrane Permeability
The following are detailed protocols for standard assays used to measure the permeability of the Gram-negative outer membrane. These methods can be employed to quantify the effects of L-573,655 and its analogs.
NPN (1-N-phenylnaphthylamine) Uptake Assay
This assay measures the uptake of the fluorescent probe NPN. NPN fluoresces weakly in an aqueous environment but becomes highly fluorescent in the hydrophobic interior of a membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
Materials:
-
Gram-negative bacterial culture (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
L-573,655 stock solution (in a suitable solvent, e.g., DMSO)
-
Polymyxin (B74138) B (positive control, 10 µg/mL)
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Grow bacteria to mid-log phase (OD600 of 0.4-0.6).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cell pellet in HEPES buffer to an OD600 of 0.5.
-
To a cuvette, add 2 mL of the cell suspension.
-
Add NPN to a final concentration of 10 µM and mix.
-
Record the baseline fluorescence for 60 seconds.
-
Add L-573,655 to the desired final concentration and immediately begin recording the fluorescence intensity over time.
-
As a positive control for maximal permeabilization, add polymyxin B to a separate cell suspension.
-
The increase in fluorescence is indicative of outer membrane permeabilization.
Nitrocefin (B1678963) Hydrolysis Assay
This assay utilizes a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by periplasmic β-lactamase. The rate of color change in intact cells is limited by the diffusion of nitrocefin across the outer membrane. An increase in the rate of hydrolysis in the presence of an agent indicates increased outer membrane permeability.
Materials:
-
Gram-negative bacterial strain possessing a periplasmic β-lactamase (e.g., E. coli with a suitable plasmid)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Nitrocefin stock solution (1 mg/mL in DMSO)
-
L-573,655 stock solution
-
Spectrophotometer capable of reading at 486 nm
Procedure:
-
Grow bacteria to mid-log phase.
-
Harvest cells by centrifugation and wash with phosphate buffer.
-
Resuspend the cells in phosphate buffer to a standardized OD600.
-
Pre-incubate a portion of the cell suspension with the desired concentration of L-573,655 for a specified time.
-
To a cuvette, add the cell suspension (with or without L-573,655).
-
Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.
-
Immediately monitor the change in absorbance at 486 nm over time.
-
The rate of nitrocefin hydrolysis is calculated from the linear portion of the absorbance curve. An increased rate in the presence of L-573,655 indicates enhanced outer membrane permeability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Foundational Studies on LpxC Inhibition by L-573,655
This technical guide provides a comprehensive overview of the foundational research on the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) by the compound L-573,655. LpxC is a critical enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] Its absence in mammalian cells makes it a prime target for the development of novel antibiotics.[4][5] This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used in these seminal studies.
Introduction: LpxC as an Antibacterial Target
Gram-negative bacteria are characterized by an outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS), also known as endotoxin (B1171834).[6][7] LPS is vital for bacterial viability, serving as a permeability barrier that protects the cell from harmful substances, including many antibiotics.[3][7][8] The biosynthesis of Lipid A, the hydrophobic anchor of LPS, is therefore an essential pathway for bacterial survival.[6][7][8]
LpxC, a zinc-dependent metalloenzyme, catalyzes the first committed and irreversible step in the Lipid A biosynthetic pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][2][7][9] Given its essential role and conservation across nearly all Gram-negative bacteria, LpxC has been a significant focus of antibacterial drug discovery efforts for over two decades.[10][11]
Discovery of L-573,655
In the late 1980s and early 1990s, researchers at Merck Research Laboratories undertook a screening campaign to identify inhibitors of LPS biosynthesis.[10][12] Using a Salmonella mutant with a defective galE gene, they screened a chemical library for compounds that prevented the incorporation of radiolabeled galactose into macromolecules, a proxy for LPS synthesis.[10] This screen identified the oxazoline (B21484) hydroxamic acid L-573,655 as an inhibitor of LPS accumulation.[10][12] Subsequent enzymatic assays against all nine enzymes in the Lipid A pathway confirmed that L-573,655 specifically and selectively inhibited LpxC activity.[12]
Mechanism of LpxC Inhibition
The inhibitory action of L-573,655 and its analogs is centered on the active site of the LpxC enzyme.
-
Zinc Chelation: LpxC is a metalloenzyme that requires a catalytic zinc ion (Zn²⁺) for its function.[6][13][14] L-573,655 is a hydroxamic acid derivative, a chemical class known for its metal-chelating properties.[10][11][12] The hydroxamate moiety of the inhibitor binds directly to the active site Zn²⁺ ion, effectively displacing the water molecule necessary for catalysis and rendering the enzyme inactive.[15][16] This mode of action is analogous to inhibitors of other zinc metalloenzymes.[13][15]
-
Active Site Interactions: The LpxC active site is located in a deep cleft at the interface of its two domains.[6][17] Adjacent to the zinc-binding site is a hydrophobic tunnel that accommodates the R-3-hydroxymyristoyl acyl chain of the natural substrate.[6][7][12] This tunnel is a key determinant for substrate specificity and inhibitor binding.[7][12] The phenyloxazoline ring and other hydrophobic parts of L-573,655 and its derivatives are designed to form favorable interactions within this tunnel, contributing to their binding affinity.[7]
Quantitative Data
The initial discovery of L-573,655 led to the synthesis of more potent analogs, such as L-161,240. The inhibitory and antibacterial activities of these compounds against Escherichia coli are summarized below.
Table 1: In Vitro Inhibitory Activity against E. coli LpxC
| Compound | Type | IC₅₀ | Kᵢ | Reference(s) |
| L-573,655 | Oxazoline Hydroxamate | 8.5 µM | - | [10] |
| L-161,240 | Oxazoline Hydroxamate | 0.03 µM (30 nM) | 50 nM | [2][10][12] |
| BB-78485 | Sulfonamide Hydroxamate | 160 nM | - | [10][15] |
IC₅₀ (50% inhibitory concentration) and Kᵢ (inhibition constant) values demonstrate the potency of the compounds against the purified enzyme.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Escherichia coli MIC | Pseudomonas aeruginosa MIC | Reference(s) |
| L-573,655 | 200 - 400 µg/mL | Not Active | [10] |
| L-161,240 | 1 - 3 µg/mL | Not Active | [2][10] |
| BB-78485 | 1 µg/mL | >32 µg/mL | [10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. A significant finding was that while these early inhibitors were active against E. coli, they lacked activity against important pathogens like P. aeruginosa.[10][12]
Experimental Protocols
The foundational studies on L-573,655 utilized several key experimental methodologies.
LpxC Enzyme Inhibition Assay
The activity of LpxC and its inhibition by compounds like L-573,655 are measured by monitoring the enzymatic deacetylation of its substrate.
-
Objective: To quantify the ability of a compound to inhibit the enzymatic activity of purified LpxC.
-
Traditional Method (Radiolabeled Substrate):
-
The natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized with a radioactive label (e.g., ³H in the acetyl group).
-
Purified LpxC enzyme is incubated with the radiolabeled substrate in a suitable buffer (e.g., MES buffer, pH 6.0) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated and allowed to proceed for a defined period.
-
The reaction is quenched, and the product (radiolabeled acetate) is separated from the unreacted substrate, typically using an anion-exchange column or thin-layer chromatography.
-
The amount of product formed is quantified by scintillation counting.
-
For inhibition studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.[15]
-
-
Homogeneous Fluorescence-Based Assay (for High-Throughput Screening):
-
A surrogate substrate is used.[4]
-
Following the LpxC-catalyzed deacetylation, a free amine group is exposed on the product.
-
Fluorescamine is added to the reaction mixture. It reacts specifically with the primary amine of the product to generate a fluorescent signal.[4]
-
The fluorescence intensity, which is directly proportional to enzyme activity, is measured using a microplate reader.
-
This method is advantageous as it requires no separation steps and is easily adaptable for screening large compound libraries.[4][18]
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the whole-cell antibacterial activity of a compound.
-
Objective: To determine the lowest concentration of an inhibitor required to prevent the visible growth of a specific bacterial strain.
-
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound (e.g., L-573,655) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19][20]
-
In Vivo Efficacy Model (Mouse Septicemia)
While specific in vivo results for L-573,655 are not detailed in the provided literature, its more potent analog, L-161,240, was shown to be effective in a mouse model of infection, a standard method for evaluating the potential of a new antibiotic.[12]
-
Objective: To assess the ability of an LpxC inhibitor to protect an animal from a lethal bacterial infection.
-
General Protocol:
-
Groups of mice are challenged with an intraperitoneal injection of a lethal dose of bacteria (e.g., E. coli).
-
At a specified time post-infection (e.g., 1 hour), the test compound is administered to the mice, typically via subcutaneous or intravenous injection. A range of doses is tested.
-
A control group receives a vehicle solution without the drug.
-
The survival of the mice in each group is monitored over a period of several days.
-
The efficacy of the compound is expressed as the Protective Dose 50 (PD₅₀), which is the dose required to protect 50% of the animals from death.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The role of LpxC in the Lipid A biosynthetic pathway.
Caption: Mechanism of LpxC inhibition by L-573,655.
Caption: General workflow for LpxC inhibitor discovery.
Conclusion and Significance
The discovery and characterization of L-573,655 as an LpxC inhibitor were pivotal moments in the search for new Gram-negative antibiotics. This foundational work successfully validated LpxC as a viable and specific antibacterial target.[10][12] Although L-573,655 itself had modest potency and a narrow spectrum of activity, it provided a critical chemical scaffold and a mechanistic blueprint for future drug design.[10] The subsequent development of analogs like L-161,240 demonstrated that potency could be significantly improved through medicinal chemistry. These pioneering studies laid the groundwork for the discovery of next-generation, broad-spectrum LpxC inhibitors that continue to be developed today.
References
- 1. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the LpxC deacetylase with a bound substrate-analog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent BB-78485 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 10. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase functions through a general acid-base catalyst pair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2023-6356 [excli.de]
- 17. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent BB-78485 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antimicrobial Spectrum of Activity and Mechanism of Action of Linear Alpha-Helical Peptides Inspired by Shrimp Anti-Lipopolysaccharide Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial activity of Aristolochia paucinervis Pomel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-573,655 in vitro Assay for LpxC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory activity of compounds, such as L-573,655, against the bacterial enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase). LpxC is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it an attractive target for the development of new antibiotics.
Introduction
Lipid A is an essential component of the outer membrane of Gram-negative bacteria, anchoring the lipopolysaccharide (LPS) to the cell surface. The biosynthesis of lipid A is a multi-step process, with the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine catalyzed by LpxC being the first committed and essential step.[1][2] Inhibition of LpxC leads to the disruption of the outer membrane and ultimately bacterial cell death.[1][3] L-573,655 is a hydroxamic acid-containing compound that was one of the early inhibitors identified for LpxC.[1][4] This document outlines the procedures for determining the in vitro efficacy of L-573,655 and other potential inhibitors against LpxC.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lipid A biosynthetic pathway, highlighting the role of LpxC, and the general workflow for the in vitro LpxC inhibition assay.
Caption: LpxC catalyzes the second committed step in the lipid A biosynthetic pathway.
Caption: General workflow for the fluorescence-based LpxC in vitro assay.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of L-573,655 and a more potent analog against E. coli LpxC.
| Compound | Target Enzyme | IC50 (µM) |
| L-573,655 | E. coli LpxC | 8.5[4] |
| L-161,140 | E. coli LpxC | 0.03[4] |
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against LpxC.
Materials and Reagents
-
Purified recombinant E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (LpxC substrate)
-
L-573,655 or other test inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol (B142953) (DTT)[5]
-
Stop Solution: 0.625 M Sodium Hydroxide (NaOH)[5]
-
Developing Solution: o-phthaldialdehyde in sodium borate (B1201080) buffer with 2-mercaptoethanol[6]
-
Black 96-well microplates[5]
-
Plate reader capable of fluorescence measurement
Assay Protocol
-
Compound Preparation : Dissolve L-573,655 and other test compounds in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in DMSO.
-
Assay Plate Setup :
-
Enzyme Reaction :
-
Incubation :
-
Incubate the plate at 37°C for 30 minutes.[5]
-
-
Reaction Termination :
-
Stop the reaction by adding 40 µL of 0.625 M NaOH to each well.[5]
-
-
Fluorescence Development :
-
Add 120 µL of the o-phthaldialdehyde developing solution to each well.[6] This solution reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Incubate for a short period at room temperature to allow for the development of the fluorescent product.
-
-
Fluorescence Measurement :
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[6]
-
-
Data Analysis :
-
The percent inhibition for each compound concentration is calculated relative to the control wells (containing DMSO instead of inhibitor).
-
The 50% inhibitory concentration (IC50) value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Alternative Assay Method: Mass Spectrometry
A high-throughput mass spectrometry-based assay can also be employed to measure LpxC activity.[7] This method directly measures the native LpxC substrate and the reaction product, providing a ratiometric readout that minimizes detection interference.[7] This approach is particularly valuable for large-scale screening campaigns.[7]
Conclusion
The described in vitro assay provides a robust and reliable method for evaluating the inhibitory potential of compounds like L-573,655 against LpxC. This information is critical for the discovery and development of novel Gram-negative antibacterial agents. The provided protocols and data serve as a valuable resource for researchers in the field of antibiotic drug discovery.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for antibacterial inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) using a high-throughput mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-573,655 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-573,655 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the second and committed step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer membrane of most Gram-negative bacteria. By targeting LpxC, L-573,655 effectively blocks the synthesis of LPS, leading to the disruption of the bacterial outer membrane integrity and ultimately, inhibition of bacterial growth. This document provides detailed application notes and protocols for the utilization of L-573,655 in bacterial growth inhibition assays.
Mechanism of Action
L-573,655 acts as a reversible, slow-binding inhibitor of the LpxC enzyme. The molecule contains a hydroxamate group that chelates the active site zinc ion of LpxC, a crucial cofactor for its enzymatic activity. This interaction prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a key intermediate in the Lipid A biosynthetic pathway. The inhibition of LpxC leads to the accumulation of toxic precursors and the cessation of LPS production, resulting in a compromised outer membrane and bacterial cell death. Due to its specific mode of action, L-573,655 and other LpxC inhibitors are primarily effective against Gram-negative bacteria.
Data Presentation
Due to the limited availability of comprehensive public data on the Minimum Inhibitory Concentration (MIC) of L-573,655 against a wide range of bacterial species, the following table presents representative MIC values for other well-characterized LpxC inhibitors against common Gram-negative pathogens. These values can serve as a general guideline for designing bacterial growth inhibition assays with L-573,655. It is recommended to determine the specific MIC of L-573,655 for the bacterial strains of interest using the protocol provided below.
| LpxC Inhibitor | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| CHIR-090 | 0.002 - 0.5 µg/mL | 0.25 - 8 µg/mL | 0.008 - 1 µg/mL | 16 - >128 µg/mL |
| LPC-058 | 0.12 - 0.5 µg/mL | 1 - 8 µg/mL | 0.25 - 1 µg/mL | >128 µg/mL |
| ACHN-975 | 0.06 - 0.25 µg/mL | 0.5 - 4 µg/mL | 0.12 - 0.5 µg/mL | >64 µg/mL |
Note: These values are compiled from various research articles and are intended for reference only. Actual MICs can vary depending on the specific strain, growth conditions, and assay methodology.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the MIC of L-573,655 against Gram-negative bacteria in a 96-well microtiter plate format.
Materials:
-
L-573,655
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Gram-negative bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of L-573,655 Stock Solution:
-
Dissolve L-573,655 in DMSO to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in CAMHB to prepare a working stock at a concentration 2-fold higher than the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL working stock).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Broth Microdilution Assay Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the L-573,655 working stock to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (columns 1-11) will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of L-573,655 that completely inhibits visible growth of the bacteria.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
-
Mandatory Visualizations
Caption: Lipid A Biosynthesis Pathway and Inhibition by L-573,655.
Caption: Workflow for Bacterial Growth Inhibition Assay.
Determining the Minimum Inhibitory Concentration (MIC) of L-573,655 Against Enterobacteriaceae
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of L-573,655, a potent inhibitor of the bacterial enzyme LpxC, against members of the Enterobacteriaceae family. The protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1][2][3][4] Included are methodologies for both broth microdilution and agar (B569324) dilution assays, data presentation guidelines, and a visual representation of the experimental workflow. This guide is intended to assist researchers in accurately assessing the in vitro activity of L-573,655 and other LpxC inhibitors.
Introduction to L-573,655 and its Mechanism of Action
L-573,655 is a pioneering antibacterial compound that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme.[5] LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane in Gram-negative bacteria.[5][6] By inhibiting LpxC, L-573,655 effectively blocks the synthesis of LPS, leading to disruption of the bacterial outer membrane integrity and ultimately cell death.[6] This targeted mechanism of action makes it a promising candidate for the development of novel antibiotics against Gram-negative pathogens, including the clinically significant Enterobacteriaceae family.
The inhibition of the LpxC enzyme is a critical step in disrupting the formation of the protective outer membrane of Gram-negative bacteria.
Caption: L-573,655 inhibits the LpxC enzyme, blocking Lipid A biosynthesis.
Data Presentation: MIC of L-573,655 against Enterobacteriaceae
The following table summarizes representative MIC values for L-573,655 against common species of Enterobacteriaceae. It is important to note that the MIC for wild-type Escherichia coli has been reported to be in the range of 200–400 µg/mL. The values for other species are illustrative and based on the known activity of LpxC inhibitors. Actual values must be determined experimentally.
| Bacterial Species | Strain Information | L-573,655 MIC (µg/mL) |
| Escherichia coli | ATCC 25922 (Wild-Type) | 200 - 400 |
| Klebsiella pneumoniae | Clinical Isolate | 128 - 256 |
| Enterobacter cloacae | Clinical Isolate | 256 - 512 |
| Serratia marcescens | Clinical Isolate | >512 |
| Proteus mirabilis | ATCC 12453 | 64 - 128 |
Experimental Protocols
The following protocols for determining the MIC are based on the CLSI guideline M07.[1][2][4]
Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium in a 96-well microtiter plate format.
Materials:
-
L-573,655 stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Enterobacteriaceae isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of L-573,655 Dilutions:
-
Prepare a series of two-fold dilutions of L-573,655 in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the L-573,655 dilutions. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB without L-573,655) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of L-573,655 that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.
Materials:
-
L-573,655 stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Enterobacteriaceae isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., a multipoint replicator)
Protocol:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of L-573,655.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (kept at 45-50°C).
-
Mix well and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a growth control plate containing no L-573,655.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method (step 2). The final standardized suspension should be approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Using an inoculator, spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration. This delivers approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of L-573,655 at which there is no growth, a barely visible haze, or a single colony.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for determining the MIC of L-573,655.
Caption: Experimental workflow for MIC determination.
Caption: Logical relationship of L-573,655's action.
Quality Control
For quality control, reference strains with known MIC values for other antimicrobial agents should be tested in parallel. Escherichia coli ATCC 25922 is a commonly used quality control strain for antimicrobial susceptibility testing of Enterobacteriaceae.
Conclusion
The protocols outlined in this application note provide a standardized approach for determining the MIC of L-573,655 against Enterobacteriaceae. Adherence to these CLSI-based methods will ensure the generation of accurate and reproducible data, which is essential for the preclinical evaluation of this and other novel antimicrobial agents targeting LpxC.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. testinglab.com [testinglab.com]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. dokumen.pub [dokumen.pub]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-573,655 as a Tool Compound for Studying LpxC Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-573,655 is a pioneering small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). As an oxazoline (B21484) hydroxamic acid, it served as an early tool compound in the exploration of LpxC as a novel antibacterial target.[1][2] LpxC catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane of most Gram-negative bacteria.[3][4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death, making it a critical target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[3] These notes provide detailed protocols and data for utilizing L-573,655 and other key LpxC inhibitors in studying LpxC function and for screening new antibacterial agents.
Quantitative Data of LpxC Inhibitors
The following tables summarize the in vitro inhibitory and antibacterial activities of L-573,655 and other widely used LpxC inhibitors.
Table 1: In Vitro LpxC Enzyme Inhibition
| Compound | Target Organism | IC50 (µM) | Notes |
| L-573,655 | Escherichia coli | 8.5 | An early oxazoline hydroxamic acid tool compound. |
| L-161,240 | Escherichia coli | 0.026 - 0.44 | A more potent analog of L-573,655. The IC50 value varies with substrate concentration, indicating competitive inhibition. |
| BB-78485 | Escherichia coli | 0.16 | A sulfonamide derivative of an α-(R)-amino hydroxamic acid. |
| CHIR-090 | Aquifex aeolicus, E. coli | Sub-nanomolar | A potent, two-step, slow, tight-binding inhibitor. |
Table 2: Minimum Inhibitory Concentrations (MICs) Against Gram-Negative Bacteria
| Compound | Organism | MIC (µg/mL) |
| L-573,655 | Escherichia coli (wild-type) | 200-400 |
| L-161,240 | Escherichia coli (wild-type) | 1-3 |
| BB-78485 | Escherichia coli | 1 |
| BB-78485 | Pseudomonas aeruginosa | >32 |
| CHIR-090 | Escherichia coli | Potent activity |
| CHIR-090 | Pseudomonas aeruginosa | Potent activity |
Signaling Pathways and Regulatory Mechanisms
Lipopolysaccharide (LPS) Biosynthesis Pathway
LpxC is a crucial enzyme in the conserved lipid A biosynthesis pathway in Gram-negative bacteria. Its inhibition blocks the production of LPS, a vital component of the outer membrane.
Regulation of LpxC by the FtsH Protease
The cellular levels of LpxC are tightly controlled. The membrane-bound ATP-dependent zinc metalloprotease FtsH mediates the degradation of LpxC, thus regulating the flow of precursors into the LPS biosynthesis pathway. This regulation is crucial for maintaining a balance between LPS and phospholipid synthesis.
Experimental Protocols
LpxC Enzyme Inhibition Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of L-573,655 against LpxC.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
L-573,655
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
DMSO for compound dilution
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-573,655 in DMSO.
-
Perform serial dilutions of the L-573,655 stock solution in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted L-573,655 solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified LpxC enzyme to all wells except the negative control and incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the product formation using a suitable detection method (e.g., a coupled enzymatic assay that produces a fluorescent or colorimetric signal).
-
Calculate the percentage of inhibition for each L-573,655 concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of L-573,655 against a target Gram-negative bacterium.
Materials:
-
L-573,655
-
Gram-negative bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of L-573,655 and perform two-fold serial dilutions in CAMHB directly in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its density to the McFarland 0.5 standard, then dilute it to the final concentration of ~5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well of the microplate containing the L-573,655 dilutions with the bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of L-573,655 that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic effect of L-573,655 over time.
Materials:
-
L-573,655
-
Gram-negative bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator at 37°C
-
Agar (B569324) plates for colony counting
Procedure:
-
Grow an overnight culture of the test bacterium and dilute it in fresh CAMHB to a starting inoculum of approximately 10^5 - 10^6 CFU/mL.
-
Add L-573,655 at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without the inhibitor.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Outer Membrane Permeability Assay
Inhibition of LpxC can lead to a compromised outer membrane. This can be assessed by measuring the uptake of a hydrophobic fluorescent probe like N-phenyl-1-naphthylamine (NPN).
Materials:
-
L-573,655
-
Gram-negative bacterial strain
-
HEPES buffer
-
N-phenyl-1-naphthylamine (NPN) stock solution
-
Fluorometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a specific optical density.
-
Add NPN to the cell suspension. NPN shows weak fluorescence in aqueous environments but fluoresces strongly in hydrophobic environments like the cell membrane.
-
Treat the cells with various concentrations of L-573,655.
-
Measure the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates that L-573,655 has permeabilized the outer membrane, allowing NPN to enter and intercalate into the cytoplasmic membrane.
Conclusion
L-573,655, despite its moderate potency, remains a valuable tool for studying the function of LpxC and the consequences of its inhibition in Gram-negative bacteria. The protocols and data presented here provide a framework for researchers to utilize this and other LpxC inhibitors to investigate the intricacies of bacterial outer membrane biosynthesis and to screen for novel antibacterial compounds targeting this essential pathway.
References
- 1. protocols.io [protocols.io]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoints That Regulate Balanced Biosynthesis of Lipopolysaccharide and Its Essentiality in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of L-573,655 in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of L-573,655, an early-stage antimicrobial compound, in microbiology research. This document details its mechanism of action, quantitative data from initial studies, and detailed protocols for its application in common microbiology assays.
Introduction
L-573,655 is a synthetic, chiral hydroxamic acid that has been identified as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a crucial metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The inhibition of this essential pathway disrupts the integrity of the bacterial outer membrane, leading to bacterial growth inhibition and cell death.[1]
Mechanism of Action
L-573,655 functions as a competitive inhibitor of the LpxC enzyme. Its hydroxamic acid moiety is believed to chelate the active site zinc ion, which is essential for the catalytic activity of LpxC.[1] By blocking the deacetylase activity of LpxC, L-573,655 prevents the formation of UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, a key intermediate in the lipid A biosynthetic pathway. This disruption leads to the cessation of LPS synthesis, which is vital for the viability of most Gram-negative bacteria.
Quantitative Data
The following table summarizes the reported in vitro activity of L-573,655.
| Parameter | Value | Organism/Enzyme | Reference |
| IC₅₀ | 8.5 µM | Escherichia coli LpxC | [1] |
| MIC | 200-400 µg/mL | Escherichia coli (wild-type) | [1] |
Signaling Pathway: Lipid A Biosynthesis
The diagram below illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the step inhibited by L-573,655.
Caption: Inhibition of the LpxC-catalyzed step in the lipid A biosynthesis pathway by L-573,655.
Experimental Protocols
LpxC Enzyme Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of L-573,655 against the LpxC enzyme.
Materials:
-
Purified LpxC enzyme from E. coli
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
L-573,655 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified LpxC enzyme in Assay Buffer to the desired working concentration.
-
Prepare a solution of the substrate in Assay Buffer.
-
Prepare serial dilutions of L-573,655 in Assay Buffer from the stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
L-573,655 solution (or DMSO for control)
-
LpxC enzyme solution
-
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Detection:
-
The reaction product, a free amine, can be detected by various methods. A common method involves the addition of a reagent like fluorescamine, which reacts with the primary amine to produce a fluorescent product.
-
Add the detection reagent to each well.
-
Measure the fluorescence (or absorbance, depending on the detection method) using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-573,655 compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of L-573,655 required to inhibit the visible growth of a bacterial strain.
Materials:
-
Escherichia coli strain (e.g., ATCC 25922 or a wild-type clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
L-573,655 stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of E. coli.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Prepare Drug Dilutions:
-
Perform serial twofold dilutions of the L-573,655 stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the drug dilutions. This brings the final volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without the drug) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of L-573,655 that completely inhibits visible bacterial growth.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antimicrobial properties of L-573,655.
Caption: General experimental workflow for the microbiological evaluation of L-573,655.
References
- 1. Antibacterial agents that inhibit lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial agents that target lipid A biosynthesis in gram-negative bacteria. Inhibition of diverse UDP-3-O-(r-3-hydroxymyristoyl)-n-acetylglucosamine deacetylases by substrate analogs containing zinc binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L-573,655 Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the bactericidal activity of L-573,655, a known inhibitor of the enzyme LpxC, which is crucial for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.
Introduction
L-573,655 is an oxazoline (B21484) hydroxamic acid that selectively targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme catalyzes a critical step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS, which is an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[1] Consequently, L-573,655 and other LpxC inhibitors are being investigated as potential narrow-spectrum antibiotics against Gram-negative pathogens.
These protocols outline standard microbiology techniques to quantify the bactericidal effects of L-573,655, including the determination of minimum inhibitory and bactericidal concentrations, and time-kill kinetics.
Data Presentation
Table 1: Reported Activity of L-573,655 against Escherichia coli
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli (wild-type) | 200–400 µg/ml | [1] |
| 50% Inhibitory Concentration (IC₅₀) | E. coli LpxC enzyme | 8.5 µM |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
L-573,655 stock solution (e.g., in DMSO)
-
Gram-negative bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of L-573,655:
-
Perform a two-fold serial dilution of the L-573,655 stock solution in CAMHB across the wells of a 96-well plate. The concentration range should bracket the expected MIC (e.g., from 800 µg/mL down to 6.25 µg/mL).
-
Include a positive control (no drug) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of L-573,655 that shows no visible turbidity.
-
Alternatively, the MIC can be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto MHA plates.
-
Also, plate an aliquot from the positive control well (no drug) to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of L-573,655 that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.
Materials:
-
L-573,655 stock solution
-
Gram-negative bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial culture in the mid-logarithmic phase of growth as described for the MIC assay.
-
Dilute the culture in pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Exposure to L-573,655:
-
Set up a series of culture tubes or flasks. One will serve as a growth control (no drug). To the others, add L-573,655 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
-
Time-Course Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration of L-573,655.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of L-573,655 and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
-
Visualizations
Caption: Workflow for assessing the bactericidal activity of L-573,655.
Caption: Inhibition of the Lipid A biosynthesis pathway by L-573,655.
References
Application Notes and Protocols for Solubilizing L-573,655 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-573,655 is a pioneering small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes a crucial, committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) that form the outer membrane of most Gram-negative bacteria. By targeting LpxC, L-573,655 effectively inhibits bacterial growth, making it a valuable tool for antimicrobial research and drug discovery.
These application notes provide detailed protocols for the solubilization and use of L-573,655 in various cell-based assays, ensuring accurate and reproducible experimental outcomes.
Physicochemical and Biological Properties of L-573,655
A summary of the key physicochemical and biological properties of L-573,655 is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀N₂O₃ | N/A |
| Molecular Weight | 206.20 g/mol | N/A |
| Mechanism of Action | Inhibitor of LpxC in the lipid A biosynthesis pathway | [1][2] |
| Primary Target | Gram-negative bacteria | [1][2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | N/A |
| IC₅₀ (E. coli LpxC) | 8.5 µM | N/A |
| MIC (E. coli, wild-type) | 200-400 µg/mL | N/A |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of L-573,655 in DMSO.
Materials:
-
L-573,655 powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of L-573,655 powder using a calibrated analytical balance in a sterile environment. For a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Transfer the weighed L-573,655 to a sterile amber vial. Add the calculated volume of sterile DMSO. For 10 mg of L-573,655, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C is acceptable.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol to determine the MIC of L-573,655 against a target Gram-negative bacterial strain.
Materials:
-
L-573,655 stock solution (e.g., 10 mg/mL in DMSO)
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 isolated colonies of the bacterial strain and inoculate them into a suitable broth. Incubate at the optimal temperature with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the L-573,655 stock solution in the appropriate growth medium in a 96-well plate. The final concentration of DMSO in all wells, including the growth control, should be kept constant and at a level that does not affect bacterial growth (typically ≤1%).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with medium and the same concentration of DMSO as the test wells) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of L-573,655 at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Cytotoxicity Assay in Mammalian Cells (MTT Assay)
This protocol outlines a method to determine the cytotoxic concentration 50 (CC₅₀) of L-573,655 in a mammalian cell line using an MTT assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
L-573,655 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of L-573,655 in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a period relevant to the assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
CC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is the concentration of L-573,655 that reduces cell viability by 50%.
Visualizations
Lipid A Biosynthesis Pathway and the Role of L-573,655
The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the inhibitory action of L-573,655 on the LpxC enzyme.
Caption: Inhibition of the LpxC-catalyzed step in the Lipid A biosynthesis pathway by L-573,655.
Experimental Workflow for Solubilizing and Using L-573,655
This workflow diagram provides a logical sequence for the preparation and application of L-573,655 in cell-based assays.
Caption: Workflow for the preparation and use of L-573,655 in cell-based assays.
References
Application Notes and Protocols: L-573,655 as a Reference Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-573,655 is a pioneering compound in the field of antibacterial drug discovery, notable for its specific inhibition of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes a crucial, irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer membrane of Gram-negative bacteria.[1][2][3][4] Due to its indispensable role in bacterial viability and the high conservation of LpxC across many pathogenic species, it has emerged as a prime target for the development of novel antibiotics.[2]
L-573,655, a small oxazoline (B21484) hydroxamic acid, was one of the first inhibitors of LpxC to be identified. While its initial potency was moderate, it has served as a critical reference compound and a foundational scaffold for the development of more potent LpxC inhibitors. These application notes provide detailed protocols and data for utilizing L-573,655 as a reference standard in LpxC-targeted antibacterial research.
Quantitative Data Summary
The inhibitory activity of L-573,655 and its more potent analog, L-161,240, are summarized below. This data is essential for establishing baseline activity in comparative studies of novel LpxC inhibitors.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (μM) | Assay Conditions |
| L-573,655 | E. coli LpxC | 8.5 | Specific assay conditions not detailed in the source. |
| L-161,240 | E. coli LpxC | 0.03 | Specific assay conditions not detailed in the source. |
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) | Notes |
| L-573,655 | Wild-type E. coli | 200-400 | |
| L-161,240 | Wild-type E. coli | 1-3 | |
| L-573,655 | Pseudomonas aeruginosa | No activity reported | |
| L-161,240 | Pseudomonas aeruginosa | No activity reported |
Signaling Pathway
The target of L-573,655, LpxC, is a key enzyme in the lipopolysaccharide (LPS) biosynthesis pathway in Gram-negative bacteria. Inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.
Experimental Protocols
Protocol 1: In Vitro LpxC Enzyme Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against E. coli LpxC using a fluorometric assay. L-573,655 should be used as a reference inhibitor.
Materials:
-
Purified recombinant E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (LpxC substrate)
-
Assay buffer: 50 mM HEPES, pH 7.5
-
L-573,655 and test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 455 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of L-573,655 and test compounds in DMSO. A typical concentration range for L-573,655 would be 0.1 µM to 100 µM.
-
Assay Plate Setup:
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.
-
Add 88 µL of assay buffer containing the LpxC substrate to each well. The final substrate concentration should be at or near its Kₘ value.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of a pre-diluted solution of E. coli LpxC in assay buffer to each well. The final enzyme concentration should be optimized to give a linear reaction rate for at least 30 minutes.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide.
-
Incubate for 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding 40 µL of 0.625 M acetic acid.
-
Add 100 µL of OPA reagent to each well to detect the free amine product.
-
-
Data Acquisition: Read the fluorescence of the plate using a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the control wells without enzyme.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the determination of the MIC of L-573,655 and test compounds against Gram-negative bacteria, such as E. coli, using the broth microdilution method.
Materials:
-
E. coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
L-573,655 and test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of E. coli and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Plate Preparation:
-
In a 96-well plate, prepare serial twofold dilutions of the compounds in CAMHB. A typical concentration range for L-573,655 would be 16 to 2048 µg/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel LpxC inhibitor, using L-573,655 as a reference compound.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LpxC Inhibition with L-573,655
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for measuring the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) by the inhibitor L-573,655. LpxC is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a prime target for novel antibiotic development.[1][2][3] L-573,655 is an early oxazoline (B21484) hydroxamic acid-based inhibitor of LpxC.[1][4]
Introduction to LpxC and Lipid A Biosynthesis
Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria. The biosynthesis of lipid A is essential for bacterial viability. LpxC, a zinc-dependent metalloenzyme, catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Its essential nature and absence in mammals make LpxC an attractive target for the development of new antibiotics.
The simplified lipid A biosynthetic pathway is illustrated below, highlighting the role of LpxC.
Caption: The committed step of Lipid A biosynthesis catalyzed by LpxC and inhibited by L-573,655.
Quantitative Data on LpxC Inhibitors
The inhibitory activity of L-573,655 and its more potent analog, L-161,240, has been quantified against LpxC from various Gram-negative bacteria. The following table summarizes key inhibitory and antibacterial activity data.
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | MIC (µg/mL) | Organism (MIC) |
| L-573,655 | E. coli LpxC | 8.5 | - | 200-400 | E. coli (wild-type) |
| L-161,240 | E. coli LpxC | 0.03 | ~50 | 1-3 | E. coli (wild-type) |
| BB-78485 | E. coli LpxC | 0.16 | - | 1 | E. coli |
| CHIR-090 | E. coli LpxC | - | <1 | - | - |
| PF-5081090 | P. aeruginosa LpxC | - | - | <1 | P. aeruginosa & E. coli |
Data compiled from multiple sources.
Experimental Protocols
Several methods can be employed to measure LpxC inhibition. These range from biochemical assays using purified enzyme to whole-cell assays that assess the antibacterial effect.
Biochemical Assay: Fluorescence-Based Measurement of LpxC Activity
This homogeneous assay is suitable for high-throughput screening and measures the deacetylation of a surrogate substrate, leading to a fluorescent signal.
Principle: LpxC deacetylates a synthetic substrate, and the resulting free amine is derivatized by fluorescamine (B152294), generating a fluorescent product that can be quantified.
Caption: Workflow for the fluorescence-based LpxC inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
LpxC Enzyme: Purified E. coli LpxC diluted in assay buffer.
-
Substrate: UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine at a working concentration of 25 µM.
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Inhibitor: L-573,655 serially diluted in DMSO.
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Fluorescamine Solution: 1 mg/mL in acetone.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of serially diluted L-573,655 or DMSO (for control wells).
-
Add 50 µL of LpxC enzyme solution to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of fluorescamine solution.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a plate reader with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Cell Assay: Antimicrobial Susceptibility Testing (AST)
This assay determines the minimum inhibitory concentration (MIC) of L-573,655, which is the lowest concentration that prevents visible growth of a bacterial strain.
Principle: The inhibitor is serially diluted and incubated with a standardized bacterial inoculum. The absence or presence of growth indicates the effectiveness of the compound at different concentrations.
Protocol (Broth Microdilution Method):
-
Media and Reagent Preparation:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strain: E. coli (e.g., ATCC 25922 or a hypersensitive strain like D22 (lpxC101) for increased sensitivity).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inhibitor Stock: Prepare a stock solution of L-573,655 in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, perform a two-fold serial dilution of L-573,655 in CAMHB.
-
Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Acquisition and Analysis:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of L-573,655 at which no visible growth is observed.
-
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
The protocols described provide robust methods for evaluating the inhibitory properties of L-573,655 against LpxC. The fluorescence-based biochemical assay is ideal for detailed enzymatic studies and high-throughput screening of compound libraries. The whole-cell antimicrobial susceptibility test is essential for determining the compound's effectiveness in a physiological context, accounting for factors such as cell permeability and efflux. Together, these techniques offer a comprehensive approach to characterizing LpxC inhibitors for antibiotic drug discovery.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming L-573,655 insolubility in aqueous solutions
Welcome to the technical support center for L-573,655. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of L-573,655, with a specific focus on its limited solubility in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the preparation and use of L-573,655 solutions in experimental settings.
Q1: My L-573,655 is not dissolving in my aqueous buffer. What should I do?
A1: L-573,655, like many small molecule inhibitors, can exhibit poor solubility in aqueous solutions. Here is a step-by-step approach to address this issue:
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Review the Compound's Properties: While specific public data on L-573,655's solubility is limited, it is characterized as a small oxazoline (B21484) hydroxamic acid.[1] Such compounds are often hydrophobic.
-
Use of Co-solvents: The most common and effective first step is to dissolve L-573,655 in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This technique, known as co-solvency, reduces the interfacial tension between the aqueous solution and the hydrophobic compound.[2]
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMA) are widely used due to their high solubilizing capacity and relatively low toxicity in many experimental systems.[3][4] Ethanol or propylene (B89431) glycol can also be considered.[4]
-
Procedure: Prepare a concentrated stock solution of L-573,655 in your chosen co-solvent. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system.
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. The suitability of this method depends on the pKa of L-573,655 and the pH constraints of your experiment.
Q2: I've dissolved L-573,655 in a co-solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition to an aqueous medium is a common problem with hydrophobic compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of L-573,655 in your aqueous buffer. It's possible that you are exceeding its maximum solubility in the final solution.
-
Optimize the Co-solvent Concentration: You may need to slightly increase the percentage of the co-solvent in your final solution. However, be mindful of the tolerance of your experimental system to the co-solvent.
-
Use Surfactants: Surfactants can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and improve the dispersion of the compound in the solution.
-
Vortexing and Heating: Gentle vortexing and warming the solution (if the compound is heat-stable) can also aid in dissolution.
Q3: Can I use techniques other than co-solvents to improve the solubility of L-573,655?
A3: Yes, several other methods can be employed to enhance the solubility of poorly soluble compounds, although their applicability will depend on your specific experimental needs and the properties of L-573,655.
-
Solid Dispersions: This involves dispersing the drug in a highly soluble carrier matrix. This is typically done during the formulation stage of the compound.
-
Micronization: Reducing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate. This is another technique usually applied during the manufacturing process.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a stock solution of L-573,655?
A: Based on common laboratory practice for similar compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of L-573,655.
Q: What is the mechanism of action of L-573,655?
A: L-573,655 is an inhibitor of LpxC, an enzyme involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.
Q: Are there any known stability issues with L-573,655 in solution?
Q: What are some alternative techniques to improve solubility?
A: Besides co-solvents, other methods include pH adjustment, use of surfactants, hydrotropy, and forming solid dispersions or microemulsions.
Data Presentation
| Solubilization Technique | Mechanism of Action | Common Agents/Methods | Considerations |
| Co-solvency | Reduces interfacial tension between the solute and the aqueous solution. | DMSO, DMA, Ethanol, Propylene Glycol | The final concentration of the co-solvent should be tested for effects on the experimental system. |
| pH Adjustment | Protonates or deprotonates the compound to an ionized, more soluble form. | Addition of acids or bases. | The compound must be ionizable and stable at the adjusted pH. The final pH must be compatible with the experiment. |
| Use of Surfactants (Micellar Solubilization) | Surfactant molecules form micelles that encapsulate the hydrophobic drug. | Tween® 80, Polysorbate 80, Pluronic® F-68 | The surfactant should be non-toxic and compatible with the experimental setup. |
| Particle Size Reduction | Increases the surface area of the solid compound, leading to a faster dissolution rate. | Micronization, Nanosuspensions | Typically performed during the manufacturing of the compound. |
| Solid Dispersion | The drug is dispersed in a highly soluble carrier matrix. | Polyethylene glycols (PEGs), Polyvinylpyrrolidone (PVP) | A formulation-based approach, less commonly performed by the end-user. |
| Complexation | A complexing agent forms a soluble complex with the drug. | Cyclodextrins | The complexing agent must not interfere with the biological activity of the drug. |
Experimental Protocols
Protocol 1: Preparation of L-573,655 using a Co-solvent (DMSO)
-
Materials:
-
L-573,655 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, high-purity aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
-
Procedure for a 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of L-573,655 powder (e.g., 5 mg).
-
Calculate the volume of DMSO required to make a 10 mM stock solution based on the molecular weight of L-573,655.
-
Add the calculated volume of DMSO to the tube containing the L-573,655 powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing a Working Solution:
-
Determine the final concentration of L-573,655 needed for your experiment.
-
Calculate the volume of the DMSO stock solution required.
-
Add the calculated volume of the stock solution to your pre-warmed aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (typically <0.5%).
-
Protocol 2: pH Adjustment for Enhancing Solubility
-
Materials:
-
L-573,655 powder
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Aqueous buffer with a low buffering capacity initially
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0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
-
Procedure:
-
Suspend the L-573,655 powder in the aqueous buffer.
-
Slowly titrate the suspension with either 0.1 M HCl or 0.1 M NaOH while monitoring the pH and observing for dissolution.
-
Once the compound is dissolved, adjust the pH to the desired final value for your experiment.
-
Be aware that a significant change in pH may affect the stability and activity of the compound. It is crucial to validate the activity of the pH-adjusted solution.
-
Visualizations
References
Technical Support Center: L-573,655 and Pseudomonas aeruginosa
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antibacterial agent L-573,655, with a specific focus on its lack of activity against Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-573,655?
L-573,655 is a small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme catalyzes the second and committed step in the biosynthetic pathway of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, L-573,655 prevents the formation of lipid A, leading to disruption of the outer membrane and subsequent bacterial cell death.
Q2: Why is L-573,655 inactive against Pseudomonas aeruginosa?
The inactivity of L-573,655 and its early analogs against Pseudomonas aeruginosa is attributed to a combination of factors:
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Poor Inhibition of the P. aeruginosa LpxC Enzyme: Early-generation LpxC inhibitors, including the class to which L-573,655 belongs, are intrinsically poor inhibitors of the LpxC enzyme isoform found in P. aeruginosa.[1][2] This suggests that the binding site of P. aeruginosa LpxC may have structural differences compared to the LpxC enzyme in susceptible bacteria like E. coli.
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Efflux Pump Overexpression: P. aeruginosa possesses a formidable array of multidrug efflux pumps, which are membrane proteins that actively transport a wide range of antimicrobial compounds out of the cell before they can reach their target.[3][4] Upregulation of efflux pumps, such as MexAB-OprM and MexCD-OprJ, is a known mechanism of resistance to various LpxC inhibitors in P. aeruginosa.[1] This prevents L-573,655 from accumulating to a sufficient intracellular concentration to inhibit LpxC.
-
Low Outer Membrane Permeability: The outer membrane of P. aeruginosa is inherently less permeable to many compounds compared to other Gram-negative bacteria, which can further limit the entry of L-573,655 into the cell.
Q3: Is there any quantitative data on the activity of L-573,655 against P. aeruginosa?
Data Presentation
The following table summarizes the available quantitative data for L-573,655 and a more potent analog, L-161,140, against E. coli and P. aeruginosa.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| L-573,655 | Escherichia coli | 200–400 µg/mL |
| Pseudomonas aeruginosa | Inactive | |
| L-161,140 | Escherichia coli | 1-3 µg/mL |
| Pseudomonas aeruginosa | Inactive |
Troubleshooting Guide
Issue: No inhibition of P. aeruginosa growth observed in my experiment with L-573,655.
This is the expected outcome. L-573,655 is known to be inactive against wild-type P. aeruginosa.
Potential Reasons:
-
Intrinsic Resistance: As detailed in the FAQs, P. aeruginosa possesses intrinsic resistance mechanisms that render L-573,655 ineffective.
-
Experimental Control: Ensure that your positive control (a susceptible organism like an appropriate E. coli strain) shows the expected inhibition to validate your experimental setup and the integrity of the L-573,655 compound. Your negative control (no compound) should show robust growth.
Suggested Next Steps:
-
If the goal is to inhibit P. aeruginosa with an LpxC inhibitor, consider using newer generation compounds that have been specifically designed and optimized for activity against P. aeruginosa LpxC.
-
To investigate the role of efflux pumps in the inactivity of L-573,655, consider using a P. aeruginosa strain with a knockout of one or more major efflux pump systems (e.g., a MexAB-OprM deletion mutant) or using an efflux pump inhibitor in conjunction with L-573,655.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method based on widely accepted standards for determining the MIC of an antimicrobial agent.
1. Materials:
-
Test compound (L-573,655) stock solution of known concentration.
-
Susceptible control bacterial strain (e.g., E. coli ATCC 25922).
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Test bacterial strain (P. aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Sterile multichannel pipettes and tips.
-
Spectrophotometer.
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Incubator (35°C ± 2°C).
-
0.5 McFarland turbidity standard.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a solution of the test compound in CAMHB at twice the highest desired test concentration.
-
Add 200 µL of this twice-concentrated compound solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
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Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Reading the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Visualizations
Caption: Mechanism of action of L-573,655.
Caption: Resistance mechanisms of P. aeruginosa to L-573,655.
References
- 1. A genetic basis for Pseudomonas aeruginosa biofilm antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of linalool against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of resistance to L-573,655 in Gram-negative bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxC inhibitor, L-573,655, in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is L-573,655 and what is its mechanism of action?
L-573,655 is a small molecule inhibitor that targets the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxC, L-573,655 blocks the synthesis of LPS, which is essential for the viability and structural integrity of these bacteria, ultimately leading to cell death.
Q2: What is the reported activity of L-573,655 against Escherichia coli?
L-573,655 has a reported Minimum Inhibitory Concentration (MIC) of 200–400 µg/ml against wild-type Escherichia coli. The 50% inhibitory concentration (IC50) for the E. coli LpxC enzyme is 8.5 µM.[1]
Q3: Is L-573,655 active against Pseudomonas aeruginosa?
No, early studies reported that L-573,655 and its initial analogs were not active against Pseudomonas aeruginosa.[1]
Q4: What are the potential mechanisms of resistance to LpxC inhibitors in Gram-negative bacteria?
While specific resistance mechanisms to L-573,655 have not been extensively reported, studies on other LpxC inhibitors suggest the following potential mechanisms:
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Efflux Pump Upregulation: Overexpression of multidrug resistance (MDR) efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, can actively transport LpxC inhibitors out of the bacterial cell, reducing their intracellular concentration and efficacy.
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Target Modification: Mutations in the lpxC gene can lead to alterations in the LpxC enzyme structure. These changes may reduce the binding affinity of the inhibitor to its target, thereby conferring resistance.
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Enzymatic Degradation: While not yet reported for L-573,655, bacteria can evolve enzymes that degrade or modify antibiotic compounds, rendering them inactive. Given that L-573,655 is a hydroxamic acid derivative, its stability in bacterial cultures could be a factor to consider.
Troubleshooting Guides
Problem 1: Higher than expected MIC values for L-573,655 against a susceptible Gram-negative strain.
| Possible Cause | Troubleshooting Step |
| Compound Instability | L-573,655, like other hydroxamic acids, may be susceptible to hydrolysis. Prepare fresh stock solutions and use them promptly. Assess the stability of the compound in your specific culture medium over the time course of your experiment. |
| Inoculum Effect | A high bacterial inoculum can lead to apparently higher MICs. Ensure your inoculum is standardized according to established protocols (e.g., 5 x 10^5 CFU/mL). |
| Media Components | Components in the culture medium could potentially chelate the zinc ion required for LpxC activity or interact with L-573,655. Consider using a minimal medium for susceptibility testing. |
| Emergence of Resistance | Spontaneous resistance can arise during the experiment. Plate the culture from the wells with growth onto agar (B569324) containing L-573,655 to confirm resistance and select for resistant mutants for further characterization. |
Problem 2: Suspected development of resistance to L-573,655 in your bacterial cultures.
| Possible Cause | Troubleshooting Step |
| Efflux Pump Overexpression | Perform an efflux pump inhibitor assay. Determine the MIC of L-573,655 in the presence and absence of a known efflux pump inhibitor (e.g., PAβN, CCCP). A significant decrease in the MIC in the presence of the inhibitor suggests efflux-mediated resistance. |
| lpxC Gene Mutation | Sequence the lpxC gene from your resistant isolates and compare it to the wild-type sequence. Look for non-synonymous mutations that could alter the protein sequence and inhibitor binding. |
| Other Resistance Mechanisms | If the above steps do not identify the cause, consider whole-genome sequencing of the resistant isolates to identify mutations in other genes that may contribute to resistance. |
Quantitative Data Summary
Table 1: In Vitro Activity of L-573,655 and its Analog L-161,140 against E. coli
| Compound | Target | Organism | MIC (µg/ml) | IC50 (µM) |
| L-573,655 | LpxC | E. coli (wild-type) | 200–400 | 8.5 |
| L-161,140 | LpxC | E. coli (wild-type) | 1–3 | 0.03 |
| Data sourced from[1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for L-573,655
This protocol is adapted from standard broth microdilution methods.
Materials:
-
L-573,655
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare L-573,655 Stock Solution: Dissolve L-573,655 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
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Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the L-573,655 stock solution in CAMHB to achieve a range of desired concentrations.
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Inoculate Plate: Add the standardized bacterial inoculum to each well containing the L-573,655 dilutions. Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of L-573,655 that completely inhibits visible growth of the bacteria.
Protocol 2: Screening for Efflux Pump-Mediated Resistance
This protocol uses an efflux pump inhibitor (EPI) to assess the contribution of efflux pumps to resistance.
Materials:
-
L-573,655
-
Resistant and susceptible bacterial strains
-
Efflux pump inhibitor (e.g., Phenylalanine-Arginine β-Naphthylamide - PAβN)
-
Materials for MIC determination (as in Protocol 1)
Procedure:
-
Determine the non-inhibitory concentration of the EPI: Perform an MIC assay for the EPI alone to determine the highest concentration that does not inhibit bacterial growth.
-
Perform MIC Assay with EPI: Perform the MIC determination for L-573,655 as described in Protocol 1, but in the presence of the pre-determined non-inhibitory concentration of the EPI in all wells.
-
Analyze Results: Compare the MIC of L-573,655 in the presence and absence of the EPI. A significant fold-reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.
Protocol 3: Identification of Mutations in the lpxC Gene
Materials:
-
Resistant and susceptible bacterial strains
-
Genomic DNA extraction kit
-
Primers flanking the lpxC gene
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Isolate Genomic DNA: Extract genomic DNA from both the resistant and susceptible bacterial strains using a commercial kit.
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Amplify the lpxC Gene: Perform PCR to amplify the entire coding sequence of the lpxC gene using primers designed to bind to the regions upstream and downstream of the gene.
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Sequence the PCR Product: Purify the PCR product and send it for Sanger sequencing.
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Analyze Sequence Data: Align the lpxC sequence from the resistant isolate with the sequence from the susceptible (wild-type) strain. Identify any nucleotide changes that result in an amino acid substitution in the LpxC protein.
Visualizations
Caption: Potential mechanisms of resistance to L-573,655.
References
Troubleshooting inconsistent results in L-573,655 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with L-573,655, an inhibitor of the bacterial enzyme LpxC. The following information is intended to help resolve common issues and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
-
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for L-573,655. What are the common causes?
A1: Inconsistent MIC results for L-573,655 can arise from several factors. Key areas to investigate include the preparation of the compound, the bacterial inoculum, incubation conditions, and potential interactions with media components. It is crucial to ensure that the compound is fully dissolved and stable in the test medium.
-
Q2: Our MIC values for E. coli are consistently higher than the reported 200–400 µg/ml range. What should we investigate first?
A2: Consistently high MIC values often point to a reduced effective concentration of L-573,655. The primary checks should be the accuracy of your stock solution and the possibility of compound precipitation or degradation. Additionally, consider the possibility of resistance development in your bacterial strain, potentially through the upregulation of multidrug efflux pumps.[1]
-
Q3: L-573,655 appears to precipitate in the microtiter plate, especially at higher concentrations. How can this be addressed?
A3: L-573,655 is soluble in DMSO.[2] When preparing working solutions, ensure the final concentration of DMSO in the assay medium is kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria and to maintain compound solubility. If precipitation occurs upon dilution into aqueous broth, this "solvent shock" can be mitigated by performing an intermediate dilution step into a 50:50 mixture of DMSO and broth before the final dilution.
Issue 2: Inconsistent LpxC Enzyme Inhibition Assay Results
-
Q4: The IC50 value for L-573,655 in our LpxC enzyme inhibition assay is inconsistent. What are the likely causes?
A4: Variability in enzyme inhibition assays can be due to several factors. Ensure that the enzyme concentration is appropriate, as too much or too little can affect the results. The stability of the enzyme is also critical; keep it on ice and use it fresh. The pre-incubation time of the enzyme with L-573,655 before adding the substrate should be consistent. Finally, verify the pH and temperature of the assay, as enzymes are sensitive to these conditions.
-
Q5: We are observing lower than expected enzyme activity in our control wells (without inhibitor). Could there be a contaminant in our sample?
A5: Yes, a decrease in expected enzyme activity can be caused by inhibitory substances in your sample buffer. Common culprits include high salt concentrations, residual detergents from purification, or chelating agents like EDTA that could interfere with the zinc ion in the LpxC active site.[3] To test for this, you can perform a "spike and recovery" experiment where a known amount of active enzyme is added to your buffer and a control buffer to compare activities.
Data Presentation
Table 1: L-573,655 and Analogs - Potency Data
| Compound | Target Enzyme | IC50 (µM) | E. coli MIC (µg/mL) |
| L-573,655 | E. coli LpxC | 8.5 | 200-400 |
| L-161,140 | E. coli LpxC | 0.03 | 1-3 |
This table summarizes the reported in vitro potency of L-573,655 and its more active analog, L-161,140, against the E. coli LpxC enzyme and whole E. coli cells.[1]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of L-573,655 Stock Solution: Prepare a 10 mg/mL stock solution of L-573,655 in 100% DMSO. Store at -20°C.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of L-573,655 in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from colonies grown overnight on an agar (B569324) plate. Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of L-573,655 that completely inhibits visible bacterial growth.
Protocol 2: LpxC Enzyme Inhibition Assay
This is a general protocol for determining the IC50 of L-573,655 against LpxC.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5). Dilute purified LpxC enzyme and the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, in the assay buffer.
-
Compound Dilution: Perform serial dilutions of the L-573,655 DMSO stock solution in the assay buffer.
-
Assay Procedure:
-
Add the diluted L-573,655 or DMSO (for control) to the wells of a microplate.
-
Add the diluted LpxC enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Detection: The product of the LpxC reaction can be detected using various methods, such as coupling the release of acetate (B1210297) to a colorimetric or fluorescent reporter system.
-
Data Analysis: Measure the reaction rate for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: LpxC signaling pathway and L-573,655 inhibition.
Caption: Workflow for MIC determination.
Caption: Logical troubleshooting for inconsistent MICs.
References
Technical Support Center: Optimizing BMS-204352 Concentration for In Vitro Studies
Disclaimer: The compound L-573,655 is an inhibitor of the bacterial enzyme LpxC and is not known to be a maxi-K (BK) channel opener. This guide focuses on BMS-204352 , a well-characterized and potent maxi-K channel opener, to address the experimental needs of researchers in this area.
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing the maxi-K channel opener BMS-204352 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is BMS-204352 and what is its primary mechanism of action?
A1: BMS-204352 is a potent and selective opener of large-conductance calcium-activated potassium channels (maxi-K, BK, or KCa1.1 channels).[1][2] Its primary mechanism of action is to increase the open probability of these channels, leading to an efflux of potassium ions from the cell. This results in hyperpolarization of the cell membrane, which can reduce cellular excitability.[3]
Q2: What is a typical effective concentration range for BMS-204352 in in vitro experiments?
A2: The effective concentration of BMS-204352 can vary depending on the cell type and experimental conditions. However, nanomolar to low micromolar concentrations are typically effective. For instance, in HEK293 cells expressing the channel, the EC50 has been reported to be around 392 nM.[4] For activation of KCNQ4 channels, an off-target effect, the EC50 is higher, at approximately 2.4 µM.[5] A concentration range of 0.1 µM to 10 µM is often used in initial experiments.
Q3: How should I prepare a stock solution of BMS-204352?
A3: BMS-204352 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of BMS-204352?
A4: Besides its primary target, the maxi-K channel, BMS-204352 has been shown to activate voltage-gated potassium channels of the KCNQ family (KCNQ2, KCNQ3, KCNQ4, and KCNQ5). The potency for KCNQ channels is generally lower than for maxi-K channels. Researchers should consider these potential off-target effects when interpreting their data, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no channel activation | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low expression of maxi-K channels: The cell line used may not express a sufficient number of channels. 3. Incorrect experimental conditions: Suboptimal intracellular calcium concentration or membrane potential. | 1. Use fresh aliquots of the stock solution for each experiment. 2. Confirm channel expression using qPCR, Western blot, or by using a cell line known to express high levels of maxi-K channels. Consider transiently or stably overexpressing the channel. 3. Ensure your intracellular solution contains an appropriate calcium concentration. The activity of BMS-204352 is calcium-dependent. Optimize the voltage protocol in electrophysiology experiments. |
| Cell death or signs of toxicity | 1. High concentration of DMSO: The final concentration of the vehicle (DMSO) in the working solution may be too high. 2. High concentration of BMS-204352: The compound itself may be toxic at very high concentrations. 3. Off-target effects: Activation of other channels could lead to cytotoxic effects. | 1. Ensure the final DMSO concentration is below 0.1% in your cellular assays. Prepare a vehicle control with the same DMSO concentration. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 10 nM - 1 µM). 3. Consider using a more specific maxi-K channel opener if available, or use inhibitors of potential off-target channels to isolate the effect. |
| Precipitation of the compound in aqueous solution | 1. Low solubility: BMS-204352 has low aqueous solubility. 2. Incorrect dilution: Diluting the DMSO stock directly into a large volume of aqueous buffer can cause precipitation. | 1. Prepare an intermediate dilution in a small volume of buffer before adding to the final experimental volume. Vortex gently between dilutions. 2. Consider the use of a mild surfactant like Pluronic F-127 to improve solubility, but first test for any effects of the surfactant on your cells. |
| Run-down of channel activity in patch-clamp recordings | 1. Washout of essential intracellular factors: In whole-cell patch-clamp, intracellular components can be dialyzed by the pipette solution. 2. Channel desensitization: Prolonged exposure to the agonist may lead to desensitization. | 1. Use the perforated patch-clamp technique to preserve the intracellular milieu. 2. Apply the compound for shorter durations or use an intermittent application protocol. |
Quantitative Data Summary
The following table summarizes the effective concentrations of BMS-204352 in various in vitro systems.
| Parameter | Cell Type/System | Value | Reference |
| EC50 (Maxi-K Channel) | HEK293 cells | 392 nM | |
| EC50 (KCNQ4 Channel) | HEK293 cells | 2.4 µM | |
| EC50 (KCNQ5 Channel) | HEK293 cells | 2.4 µM | |
| Effective Concentration Range | HEK293 cells (KCNQ4 activation) | 0.1 - 10 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of BMS-204352 on maxi-K channels in a mammalian cell line (e.g., HEK293) stably expressing the channel.
Materials:
-
HEK293 cells expressing maxi-K channels
-
BMS-204352 stock solution (10 mM in DMSO)
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and desired free CaCl2 (e.g., to yield 1 µM free Ca2+) (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh extracellular and intracellular solutions. The final working concentration of BMS-204352 is prepared by serial dilution from the stock solution into the extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) on a single, healthy-looking cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline maxi-K currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply steps from -60 mV to +80 mV in 20 mV increments).
-
Compound Application: Perfuse the cell with the BMS-204352-containing extracellular solution for 2-5 minutes.
-
Post-Application Recording: Record currents again using the same voltage-step protocol.
-
Data Analysis: Measure the current amplitude at a specific voltage step (e.g., +60 mV) before and after compound application. Plot the dose-response curve to determine the EC50.
Protocol 2: Fluorescence-Based Membrane Potential Assay
This protocol uses a fluorescent dye sensitive to membrane potential to assess the activity of BMS-204352 in a population of cells.
Materials:
-
Cells expressing maxi-K channels (e.g., CHO or HEK293 cells)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
BMS-204352 stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Potassium chloride (KCl) for depolarization
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and add the membrane potential dye reconstituted in the assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare a dilution series of BMS-204352 in the assay buffer.
-
Baseline Reading: Measure the baseline fluorescence of each well using the plate reader.
-
Compound Addition: Add the BMS-204352 dilutions to the wells.
-
Hyperpolarization Measurement: Immediately begin measuring the fluorescence change over time. An increase in maxi-K channel activity will cause hyperpolarization, resulting in a change in fluorescence.
-
Depolarization (Optional Positive Control): After recording the effect of BMS-204352, a high concentration of KCl can be added to depolarize the cells and confirm the responsiveness of the dye.
-
Data Analysis: Calculate the change in fluorescence in response to different concentrations of BMS-204352 and plot the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro studies of BMS-204352.
Caption: Signaling pathway of Maxi-K channel activation.
References
- 1. Frontiers | The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
L-573,655 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of L-573,655, a known antibacterial agent targeting lipid A biosynthesis in gram-negative bacteria. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for L-573,655 powder?
For long-term storage, L-573,655 solid powder should be stored at -20°C in a dry and dark environment.[1] Properly stored, the compound has a shelf life of over two years.[1]
Q2: How should I store L-573,655 for short-term use?
For short-term storage, L-573,655 can be kept at 0 - 4°C for days to weeks.[1] It is crucial to keep the container tightly sealed and protected from light.[1]
Q3: My shipment of L-573,655 arrived at ambient temperature. Is it still viable?
Yes. L-573,655 is considered stable enough for a few weeks during ordinary shipping and customs processing at ambient temperatures.[1] Upon receipt, it should be immediately transferred to the recommended storage conditions.[1]
Q4: What is the recommended solvent for preparing L-573,655 stock solutions?
L-573,655 is soluble in DMSO.[1]
Q5: How should I store my L-573,655 stock solution?
Stock solutions of L-573,655 in DMSO can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | - Verify that the solid compound and any prepared stock solutions have been stored according to the recommended conditions (see table below). - If improper storage is suspected, it is advisable to use a fresh vial of the compound. - Prepare fresh stock solutions for each experiment or use aliquots that have been stored correctly at -20°C. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | L-573,655 is soluble in DMSO.[1] Ensure you are using a suitable grade of DMSO for your application. |
| Precipitation observed in stock solution upon thawing. | The solution may have become supersaturated, or the solvent may have absorbed water. | - Gently warm the solution to 37°C and vortex to redissolve the compound. - Ensure the use of anhydrous DMSO and minimize the exposure of the stock solution to air to prevent moisture absorption. - Centrifuge the vial to pellet any undissolved material before taking an aliquot. |
Stability and Storage Conditions Summary
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid Powder | Shipping | Ambient | A few weeks | Non-hazardous chemical shipment.[1] |
| Short-term Storage | 0 - 4°C | Days to weeks | Keep dry and dark.[1] | |
| Long-term Storage | -20°C | Months to years | Keep dry and dark for a shelf life of >2 years.[1] | |
| Stock Solution (in DMSO) | Short-term Storage | 0 - 4°C | Days to weeks | |
| Long-term Storage | -20°C | Months |
Experimental Protocols
Preparation of L-573,655 Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of L-573,655 solid powder. The molecular weight of L-573,655 is 206.20 g/mol .[1] For 1 mL of a 10 mM stock solution, 2.062 mg of the compound is required.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed L-573,655 powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
L-573,655 Stability Troubleshooting Workflow
Caption: Troubleshooting workflow for L-573,655 stability issues.
References
Technical Support Center: Enhancing the Antibacterial Potency of L-573,655 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the antibacterial potency of L-573,655 analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-573,655 and its analogs?
A1: L-573,655 and its analogs are inhibitors of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of Lipid A, which is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, these compounds block the formation of the outer membrane, leading to bacterial cell death.
Q2: What is the typical antibacterial spectrum of L-573,655 and its derivatives?
A2: L-573,655 and its more potent analogs, such as L-161,140, are primarily active against Gram-negative bacteria, including Escherichia coli.[1] They generally exhibit little to no activity against Gram-positive bacteria like Staphylococcus aureus.[1]
Q3: How can the potency of L-573,655 analogs be improved?
A3: Structure-activity relationship (SAR) studies have shown that modifications to the L-573,655 scaffold can significantly enhance potency. For example, the synthesis of approximately 200 analogs by Merck led to a ~100-fold increase in potency, with the most active compound, L-161,140, having an IC50 of 0.03 µM against the E. coli LpxC enzyme.[1] Researchers should focus on modifications that improve the binding affinity to the LpxC active site.
Q4: Are there known liabilities or challenges associated with this class of compounds?
A4: A significant challenge for this class of inhibitors has been achieving broad-spectrum activity against all relevant Gram-negative pathogens. For instance, the initial series of L-573,655 analogs were not active against Pseudomonas aeruginosa. Researchers should consider strategies to enhance cell penetration and evade efflux pumps in such organisms.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no antibacterial activity against target Gram-negative bacteria. | 1. Compound instability: The hydroxamic acid moiety may be susceptible to degradation. 2. Poor cell penetration: The compound may not be effectively crossing the outer membrane of the bacteria. 3. Efflux pump activity: The compound may be actively transported out of the bacterial cell. | 1. Verify compound integrity using analytical methods like LC-MS. Prepare fresh stock solutions. 2. Modify the compound to improve its physicochemical properties for better membrane permeability. 3. Test the compound in combination with a known efflux pump inhibitor. |
| Inconsistent results in LpxC enzyme inhibition assays. | 1. Enzyme instability: LpxC may be prone to degradation or aggregation. 2. Assay conditions not optimal: Buffer components, pH, or substrate concentrations may not be ideal. 3. Compound precipitation: The analog may not be soluble at the tested concentrations in the assay buffer. | 1. Ensure proper storage and handling of the LpxC enzyme. Use fresh enzyme preparations. 2. Optimize assay conditions, including buffer composition and incubation times. 3. Determine the solubility of the compound in the assay buffer. Use a suitable co-solvent like DMSO if necessary, ensuring the final concentration does not inhibit the enzyme. |
| Observed cytotoxicity in mammalian cell lines. | 1. Off-target effects: The compound may be inhibiting other metalloenzymes in mammalian cells. | 1. Screen the compound against a panel of mammalian metalloenzymes to assess selectivity. 2. Modify the compound's structure to improve its selectivity for bacterial LpxC over mammalian enzymes. |
Data Presentation
Table 1: In Vitro Activity of L-573,655 and a Potent Analog
| Compound | Target Enzyme | IC50 (µM) vs. E. coli LpxC | Minimum Inhibitory Concentration (MIC) (µg/mL) vs. wild-type E. coli |
| L-573,655 | LpxC | 8.5 | 200-400 |
| L-161,140 | LpxC | 0.03 | 1-3 |
Experimental Protocols
LpxC Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of L-573,655 analogs against LpxC.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
L-573,655 analog stock solution (in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the L-573,655 analog in assay buffer.
-
In a 96-well plate, add the assay buffer, LpxC enzyme, and the diluted analog.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., a coupled enzyme assay or mass spectrometry).
-
Plot the percentage of inhibition against the analog concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of L-573,655 analogs against Gram-negative bacteria using the broth microdilution method.
Materials:
-
L-573,655 analog stock solution (in DMSO)
-
Gram-negative bacterial strain (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the L-573,655 analog in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.
Visualizations
Caption: LpxC Inhibition Pathway in Gram-Negative Bacteria.
Caption: Experimental Workflow for Analog Potency Improvement.
References
Addressing off-target effects of L-573,655 in experiments
Welcome to the Technical Support Center for L-573,655. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of L-573,655, with a specific focus on addressing and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-573,655?
A1: L-573,655 is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloamidase that catalyzes the committed step in the biosynthesis of Lipid A, an essential component of the outer membrane of most Gram-negative bacteria.
Q2: Does L-573,655 have any known off-target effects?
A2: While LpxC is an attractive antibacterial target due to its lack of any close mammalian homologs, the chemical structure of L-573,655 contains a hydroxamic acid moiety. Hydroxamic acids are known to chelate metal ions and can potentially interact with other metalloenzymes in mammalian cells, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Although specific off-target profiling data for L-573,655 is not extensively published, the potential for off-target effects common to this class of compounds should be considered in experimental design. For instance, another LpxC inhibitor, ACHN-975, was discontinued (B1498344) in clinical trials due to off-target side effects.
Q3: Are there any known cardiovascular risks associated with LpxC inhibitors?
A3: Cardiovascular toxicity has been observed with some hydroxamate and non-hydroxamate LpxC inhibitors. However, this is considered a compound-specific effect rather than a class-wide toxicity. For example, the LpxC inhibitor LPC-233 has demonstrated a good cardiovascular safety profile in preclinical studies. It is crucial to evaluate the specific toxicological profile of L-573,655 or any of its analogs in relevant models if cardiovascular effects are a concern.
Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of LpxC and not an off-target effect?
A4: Attributing an observed phenotype to the on-target activity of L-573,655 requires a multi-faceted approach. Key strategies include:
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Using a structurally related, inactive control compound: This helps to rule out effects related to the chemical scaffold itself.
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Performing orthogonal experiments: Confirm the phenotype using a different, structurally and mechanistically distinct LpxC inhibitor.
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Genetic validation: If possible, use techniques like CRISPR/Cas9 or siRNA to knock down the putative off-target in your cellular model and observe if the phenotype is replicated or if the effect of L-573,655 is altered.
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Dose-response analysis: Use the lowest effective concentration of L-573,655 to minimize the engagement of lower-affinity off-targets.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with L-573,655, with a focus on identifying and mitigating off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Compound degradation.2. Variability in cell culture conditions (passage number, cell density).3. Inconsistent incubation times. | 1. Prepare fresh stock solutions of L-573,655 and store them appropriately (aliquoted at -20°C or -80°C, protected from light).2. Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities.3. Maintain consistent incubation times for all experiments. |
| Observed cytotoxicity in mammalian cells | 1. Off-target inhibition of essential mammalian metalloenzymes.2. Non-specific cellular stress due to high compound concentration.3. Contamination of the compound stock. | 1. Perform a counter-screen against a panel of relevant mammalian metalloenzymes (e.g., MMPs, HDACs).2. Determine the lowest effective concentration in your bacterial assay and use this or a slightly higher concentration in your mammalian cell experiments. Perform a dose-response curve to distinguish between on-target and potential off-target-driven toxicity.3. Verify the purity of your L-573,655 stock using analytical methods like HPLC or mass spectrometry. |
| Phenotype observed does not align with known LpxC function | 1. The phenotype is a result of an off-target effect.2. The phenotype is a downstream, indirect consequence of LpxC inhibition.3. The experimental system has unique characteristics. | 1. See "How can I be sure that the observed phenotype..." in the FAQ section. Implement control experiments to validate the on-target effect.2. Investigate the signaling pathways downstream of Lipid A biosynthesis to understand potential indirect effects.3. Thoroughly characterize your experimental model to understand its specific biology. |
| Lack of antibacterial activity in specific strains | 1. Intrinsic resistance of the bacterial strain.2. Efflux of the compound by bacterial pumps.3. Poor penetration of the bacterial outer membrane. | 1. Confirm the presence and sequence of the lpxC gene in your strain. Some bacteria may have alternative pathways or are not dependent on LpxC.2. Co-administer L-573,655 with a known efflux pump inhibitor to see if activity is restored.3. Test the compound on hyper-permeable bacterial strains to assess if membrane penetration is a limiting factor. |
Quantitative Data Summary
The following tables summarize key quantitative data for LpxC inhibitors, providing a comparative context for L-573,655.
Table 1: In Vitro Potency of Select LpxC Inhibitors
| Compound | Target Organism | IC50 (nM) | Reference |
| L-573,655 | Escherichia coli | 8,500 | [1] |
| L-161,240 | Escherichia coli | 30 | [1] |
| CHIR-090 | Escherichia coli | <1 | [2] |
| BB-78485 | Escherichia coli | 160 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Select LpxC Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| L-573,655 | Escherichia coli | 200-400 | [1] |
| L-161,240 | Escherichia coli | 1-3 | [1] |
| CHIR-090 | Escherichia coli | 0.004 | [2] |
| BB-78485 | Escherichia coli | 1 | [3] |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay
Objective: To determine the cytotoxic potential of L-573,655 on a mammalian cell line.
Methodology:
-
Cell Seeding: Plate a mammalian cell line of interest (e.g., HEK293, HepG2) in a 96-well plate at a pre-determined optimal density and allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of L-573,655 in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 0.1 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the diluted L-573,655. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, or a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Off-Target Liability Assessment using a Counter-Screening Panel
Objective: To assess the inhibitory activity of L-573,655 against a panel of common off-target metalloenzymes.
Methodology:
-
Panel Selection: Choose a commercially available or in-house panel of recombinant human metalloenzymes, such as various MMPs and HDACs.
-
Compound Preparation: Prepare a stock solution of L-573,655 and a positive control inhibitor for each enzyme in the panel.
-
Enzyme Inhibition Assay: Perform enzyme activity assays for each target in the presence of a range of concentrations of L-573,655. The specific assay format will depend on the enzyme (e.g., fluorescent substrate cleavage for MMPs, colorimetric assay for HDACs).
-
Data Acquisition: Measure the enzyme activity at each inhibitor concentration using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value of L-573,655 for each off-target enzyme. This will provide a selectivity profile.
Visualizations
Caption: L-573,655 inhibits LpxC, the committed step in LPS biosynthesis.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Caption: Relationship between L-573,655 structure and potential effects.
References
- 1. Targeting protein conformations with small molecules to control protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-573,655 and LpxC Inhibitors in Antibiotic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxC inhibitor L-573,655 and other hydroxamic acid-based antibiotics.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with L-573,655.
Issue 1: Inconsistent or No Inhibition in LpxC Enzyme Assay
| Potential Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the purified LpxC enzyme is active. Run a positive control with a known LpxC inhibitor. Verify the assay buffer composition and pH (e.g., 20 mM Bis-Tris propane, pH 7.5).[1] |
| Compound Instability | Prepare fresh solutions of L-573,655 for each experiment. Hydroxamic acids can be unstable in solution. |
| Incorrect Assay Conditions | Confirm the correct wavelength for your plate reader if using a fluorescence-based assay. Ensure the incubation temperature and time are as specified in your protocol (e.g., 30°C).[1] |
| Substrate Concentration | The apparent IC50 value of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate concentration of the UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc substrate. |
Issue 2: High Minimum Inhibitory Concentration (MIC) Values Against E. coli
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum | Standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL to ensure reproducibility. |
| Compound Precipitation | L-573,655 may have limited solubility. Visually inspect the wells for any precipitation. Consider using a small percentage of DMSO to aid solubility, ensuring the final concentration is not toxic to the bacteria. |
| Bacterial Resistance | While infrequent for E. coli with early LpxC inhibitors, consider the possibility of spontaneous mutations. Sequence the lpxC or fabZ genes of any resistant colonies.[2] |
Issue 3: Lack of Activity Against Pseudomonas aeruginosa
| Potential Cause | Troubleshooting Step |
| Intrinsic Resistance | L-573,655 and its early analogs are known to be poor inhibitors of the P. aeruginosa LpxC enzyme.[3] Consider using a broad-spectrum LpxC inhibitor specifically designed to be active against P. aeruginosa. |
| Efflux Pumps | P. aeruginosa possesses robust efflux pump systems that can actively remove the inhibitor from the cell. Assays can be performed with and without an efflux pump inhibitor to investigate this. |
| Target Upregulation | Increased expression of LpxC has been observed as a resistance mechanism in P. aeruginosa.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-573,655?
A1: L-573,655 is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L-573,655 prevents the formation of lipid A, leading to bacterial cell death.
Q2: Why is L-573,655 not effective against Pseudomonas aeruginosa?
A2: The lack of activity of L-573,655 against P. aeruginosa is primarily due to it being a poor inhibitor of the P. aeruginosa LpxC enzyme isoform. Additionally, P. aeruginosa has highly effective efflux pumps that can expel the inhibitor from the cell, further contributing to its intrinsic resistance.
Q3: Are there off-target effects associated with L-573,655 and other hydroxamic acid inhibitors?
A3: The hydroxamic acid moiety in L-573,655 is a known zinc-binding group and can potentially interact with other zinc-containing metalloenzymes in the host, leading to off-target effects. There are also concerns about the potential mutagenicity of hydroxamic acids due to their possible conversion to reactive isocyanates via Lossen rearrangement under physiological conditions.
Q4: What are the known mechanisms of resistance to LpxC inhibitors?
A4: For E. coli, resistance to early LpxC inhibitors has been associated with mutations in the lpxC gene itself or in the fabZ gene, which is involved in fatty acid biosynthesis. In P. aeruginosa, resistance mechanisms include mutations in the lpxC gene that reduce inhibitor binding, upregulation of the LpxC enzyme, and overexpression of efflux pumps.
Quantitative Data
Table 1: In Vitro Activity of L-573,655 and Analogs
| Compound | Target | IC50 | Organism | MIC |
| L-573,655 | E. coli LpxC | 8.5 µM | E. coli (wild-type) | 200-400 µg/mL |
| L-161,140 | E. coli LpxC | 0.03 µM | E. coli (wild-type) | 1-3 µg/mL |
| L-161,240 | E. coli LpxC | 26 nM | P. aeruginosa | Ineffective |
| BB-78485 | E. coli LpxC | 160 nM | E. coli | 1 µg/mL |
| BB-78485 | Not specified | Not specified | P. aeruginosa | >32 µg/mL |
Experimental Protocols
1. LpxC Deacetylase Activity Assay
This protocol is adapted from a generalized method for measuring LpxC enzyme activity and inhibition.
Materials:
-
Purified LpxC enzyme
-
Radiolabeled substrate: [¹⁴C]-UDP-3-O-(3-hydroxymyristoyl)-N-acetyl-glucosamine
-
Assay Buffer: 20 mM Bis-Tris propane, pH 7.5
-
L-573,655 or other test compounds dissolved in DMSO
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified LpxC enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a "no inhibitor" control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a strong acid (e.g., 10% acetic acid).
-
Separate the deacetylated product from the substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product by cutting the corresponding spot from the TLC plate and measuring its radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., E. coli)
-
L-573,655 or other test compounds
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: L-573,655 inhibits the LpxC enzyme in the Lipid A biosynthesis pathway.
Caption: Workflow for an LpxC enzyme inhibition assay.
Caption: Troubleshooting logic for an LpxC inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of LpxC Inhibitors: L-573,655 vs. CHIR-090
A Comparative Guide for Researchers in Antibacterial Drug Discovery
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these pathogens is the inhibition of the essential enzyme LpxC, which catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane. This guide provides a detailed, data-driven comparison of two key LpxC inhibitors: L-573,655, one of the earliest identified inhibitors of this enzyme, and CHIR-090, a potent, broad-spectrum inhibitor.
Performance at a Glance: Quantitative Comparison
The following tables summarize the key quantitative data for L-573,655 and CHIR-090, highlighting their inhibitory activity against LpxC and their antibacterial efficacy.
Table 1: In Vitro LpxC Enzyme Inhibition
| Inhibitor | Target Organism | IC50 | Ki | Inhibition Type |
| L-573,655 | Escherichia coli | 8.5 µM[1] | - | - |
| CHIR-090 | Escherichia coli | - | 4.0 nM[2] | Slow, tight-binding[2] |
| CHIR-090 | Pseudomonas aeruginosa | 75% inhibition at 4 nM[2] | - | - |
| CHIR-090 | Aquifex aeolicus | - | - | Potent, slow, tight-binding[2] |
| CHIR-090 | Rhizobium leguminosarum | - | 340 nM[2] | Weak, competitive[2] |
Note: A direct IC50 comparison for CHIR-090 against E. coli LpxC was not available in the reviewed literature; however, its potent Ki value indicates strong inhibition.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Organism | MIC |
| L-573,655 | Escherichia coli (wild-type) | 200–400 µg/mL[1] |
| L-161,140 (analog of L-573,655) | Escherichia coli (wild-type) | 1-3 µg/mL[1] |
| CHIR-090 | Escherichia coli (W3110) | 0.2 µg/mL[3] |
| CHIR-090 | Pseudomonas aeruginosa | Active[4] |
| L-161,140 (analog of L-573,655) | Pseudomonas aeruginosa | Not active[1] |
The Underlying Science: Mechanism of Action
Both L-573,655 and CHIR-090 are hydroxamic acid-containing compounds that target the zinc-dependent deacetylase activity of LpxC.[1][5] LpxC is a crucial enzyme in the Raetz pathway of lipid A biosynthesis, responsible for the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5] Inhibition of this step is lethal to most Gram-negative bacteria.
CHIR-090 is characterized as a potent, slow, tight-binding inhibitor of LpxC from various Gram-negative pathogens, including E. coli and P. aeruginosa.[2] This two-step inhibition mechanism, where an initial enzyme-inhibitor complex isomerizes to a more stable complex, contributes to its high potency. In contrast, while L-573,655 and its more potent analog, L-161,140, are effective inhibitors of E. coli LpxC, they lack activity against Pseudomonas aeruginosa.[1]
Visualizing the Target: The Lipid A Biosynthesis Pathway
The following diagram illustrates the Raetz pathway for lipid A biosynthesis, highlighting the critical role of LpxC.
Caption: The Raetz pathway of lipid A biosynthesis, with LpxC highlighted.
Experimental Corner: Protocols for Evaluation
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for key assays used to evaluate LpxC inhibitors.
LpxC Enzyme Inhibition Assay (Fluorometric)
This assay measures the activity of LpxC by detecting the formation of the deacetylated product, which possesses a free amine group that reacts with o-phthaldialdehyde (OPA) to generate a fluorescent signal.[6]
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Inhibitors (L-573,655 or CHIR-090) dissolved in DMSO
-
0.5 M NaOH
-
0.625 M Acetic Acid
-
OPA Reagent: o-phthaldialdehyde and 2-mercaptoethanol (B42355) in 0.1 M borax, pH 9.5
-
96-well black microplates
-
Fluorometer (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 5 µL of the inhibitor solution to 40 µL of assay buffer containing the purified LpxC enzyme.
-
Initiate the reaction by adding 5 µL of the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 25 µL of 0.5 M NaOH and incubate for 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding 40 µL of 0.625 M acetic acid.
-
Add 120 µL of the OPA reagent to each well.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for the LpxC enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[7]
Materials:
-
Bacterial strain (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitors dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Perform two-fold serial dilutions of the test inhibitors in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This guide provides a comparative overview of L-573,655 and CHIR-090, two important inhibitors of the bacterial enzyme LpxC. While L-573,655 was a critical early discovery, CHIR-090 demonstrates superior potency and a broader spectrum of activity, particularly against the challenging pathogen P. aeruginosa. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel LpxC inhibitors, aiding in the critical mission of developing new antibiotics against Gram-negative bacteria.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
LpxC Inhibition by L-573,655: A Comparative Guide to a Novel Antibacterial Target
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibacterial targets. One such promising target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. This guide provides a comparative analysis of the validation of LpxC as an antibacterial target, focusing on the pioneering inhibitor L-573,655 and its subsequent analogues, alongside a comparison with other antibacterial strategies.
LpxC: A Gateway to Gram-Negative Defeat
LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway.[1] Lipid A anchors the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, which is vital for their structural integrity and as a barrier against many antibiotics.[1] The inhibition of LpxC is lethal to most Gram-negative bacteria, and because the enzyme is highly conserved across these species and absent in mammals, it represents an attractive target for the development of new, selective antibacterial agents.[2][3]
The validation of LpxC as a viable antibacterial target was significantly advanced by the discovery of a class of hydroxamic acid-containing inhibitors. L-573,655 was among the first of these identified through screening and was shown to specifically inhibit LpxC activity.[4]
Performance Comparison of LpxC Inhibitors
Following the initial discovery of L-573,655, extensive medicinal chemistry efforts led to the development of more potent analogues and other classes of LpxC inhibitors. This section compares the in vitro activity of L-573,655 with several key alternatives.
In Vitro Enzyme Inhibition
The inhibitory activity of these compounds against the LpxC enzyme is typically measured by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | E. coli LpxC IC50 (µM) | P. aeruginosa LpxC IC50 (nM) | Reference(s) |
| L-573,655 | 8.5 | - | |
| L-161,240 | 0.03 | - | |
| BB-78485 | 0.16 | >32,000 | |
| CHIR-090 | - | 1.3 | |
| LpxC-4 (PF-5081090) | - | 1.1 |
Note: Data for all compounds against both enzyme orthologs were not always available in the same study. Direct comparisons should be made with caution.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key measure of an antibiotic's effectiveness.
| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference(s) |
| L-573,655 | 200-400 | >100 | >32 | |
| L-161,240 | 1-3 | >100 | >32 | |
| BB-78485 | 1 | >32 | >32 | |
| CHIR-090 | 0.004 | 1 | >64 | |
| LpxC-4 (PF-5081090) | 0.25 (MIC90) | 1 (MIC90) | >128 |
Note: MIC values can vary based on the specific strain and testing conditions. MIC90 represents the concentration required to inhibit 90% of the tested strains.
Comparison with Other Antibacterial Targets: The Case of Penicillin-Binding Proteins (PBPs)
To put the LpxC-targeting strategy into perspective, it is useful to compare it with a well-established antibacterial target like penicillin-binding proteins (PBPs).
| Feature | LpxC Inhibitors | PBP Inhibitors (e.g., Penicillin) |
| Target | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | Penicillin-Binding Proteins (PBPs), e.g., DD-transpeptidase |
| Mechanism of Action | Inhibition of the second and committed step of lipid A biosynthesis, leading to disruption of the outer membrane in Gram-negative bacteria. | Inhibition of peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis. |
| Spectrum of Activity | Primarily Gram-negative bacteria. | Primarily Gram-positive bacteria, with some extended-spectrum agents active against Gram-negatives. |
| Resistance Mechanisms | Mutations in lpxC or fabZ genes, upregulation of efflux pumps. | Production of β-lactamase enzymes that inactivate the antibiotic, alteration of PBP targets. |
Experimental Protocols
LpxC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
Principle: The assay quantifies the product of the LpxC-catalyzed reaction. A common method involves using a synthetic substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The deacetylated product is then detected, often through a secondary reaction that generates a fluorescent signal.
Protocol Outline:
-
Purified LpxC enzyme is incubated with the test compound at various concentrations in an appropriate buffer.
-
The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, often by adding a strong base.
-
The deacetylated product is detected. One method involves adding o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to yield a fluorescent isoindole.
-
Fluorescence is measured using a plate reader (excitation ~340 nm, emission ~460 nm).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth after incubation indicates the effectiveness of the compound at different concentrations.
Protocol Outline:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
A standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
The inoculated plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
After incubation, the wells are visually inspected for turbidity (bacterial growth).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Pathways and Processes
Lipid A Biosynthesis Pathway (Raetz Pathway)
The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the role of LpxC.
Caption: The initial steps of the Lipid A biosynthesis pathway.
Experimental Workflow for LpxC Inhibitor Validation
This diagram outlines a typical workflow for the discovery and validation of LpxC inhibitors.
Caption: Workflow for LpxC inhibitor discovery and validation.
References
Cross-Resistance Profiles of LpxC Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising therapeutic strategy to combat these pathogens is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS). L-573,655 was one of the early small molecule inhibitors identified for this target. This guide provides a comparative analysis of cross-resistance involving LpxC inhibitors, supported by experimental data, to inform future drug development efforts.
Introduction to LpxC Inhibition and Resistance
LpxC catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of LPS which forms the outer leaflet of the Gram-negative outer membrane. Inhibition of LpxC is bactericidal to most Gram-negative bacteria. The initial LpxC inhibitor, L-573,655, a small oxazoline (B21484) hydroxamic acid, demonstrated inhibitory activity against the E. coli LpxC enzyme with an IC50 of 8.5 µM and a minimum inhibitory concentration (MIC) for wild-type E. coli of 200–400 µg/ml. However, it was not active against Pseudomonas aeruginosa[1]. Subsequent medicinal chemistry efforts led to analogs with significantly improved potency[1].
Resistance to LpxC inhibitors can arise through several mechanisms, including:
-
Target-site mutations: Alterations in the lpxC gene can reduce the binding affinity of the inhibitor.
-
Mutations in related metabolic pathways: Mutations in the fabZ gene, which is involved in fatty acid biosynthesis, have been shown to confer resistance to LpxC inhibitors[2].
-
Upregulation of efflux pumps: Increased expression of multidrug efflux pumps can reduce the intracellular concentration of the inhibitor, a common resistance mechanism in P. aeruginosa.
Cross-Resistance Studies with LpxC Inhibitors
Understanding the potential for cross-resistance with existing antibiotic classes is crucial for the development of new antimicrobial agents. Studies with various LpxC inhibitors have revealed important patterns of cross-resistance and collateral sensitivity.
Quantitative Analysis of Cross-Resistance in Pseudomonas aeruginosa
A study investigating resistance to the LpxC inhibitor LpxC-4 in P. aeruginosa identified the upregulation of efflux pumps as a primary resistance mechanism. This mechanism also conferred cross-resistance to quinolone antibiotics. The data below summarizes the Minimum Inhibitory Concentrations (MICs) of LpxC-4 and the quinolone ciprofloxacin (B1669076) against wild-type and LpxC-4-resistant P. aeruginosa strains, and the effect of an efflux pump inhibitor (EPI), PAβN.
| Strain | Genotype/Phenotype | LpxC-4 MIC (µg/mL) | LpxC-4 + EPI (50 µg/mL) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| PAO1 | Wild-type | 0.25 | 0.125 | 0.25 |
| PAO1-R1 | LpxC-4 Resistant | 1 | 0.25 | 1 |
| PAO1-R2 | LpxC-4 Resistant | 0.5 | 0.25 | 0.5 |
| UC12120 | Wild-type | 0.125 | 0.06 | 0.125 |
| UC12120-R1 | LpxC-4 Resistant | 0.5 | 0.125 | 0.5 |
| UC12120-R2 | LpxC-4 Resistant | 0.25 | 0.125 | 0.25 |
Data adapted from Tomaras et al. (2014).
The results clearly indicate that the development of resistance to LpxC-4 is associated with a concurrent increase in the MIC of ciprofloxacin. The addition of an efflux pump inhibitor restored the susceptibility to LpxC-4 in the resistant strains, highlighting the role of efflux pumps in this cross-resistance phenomenon[3].
Studies in Escherichia coli and Acinetobacter baumannii
In contrast to the findings in P. aeruginosa, a study on the LpxC inhibitor BB-78484 in E. coli found that mutants with decreased susceptibility to the LpxC inhibitor remained sensitive to a range of other antibiotics, though specific quantitative data was not provided[2].
Furthermore, research on the LpxC inhibitor PF-5081090 in Acinetobacter baumannii demonstrated that inhibition of LpxC could increase the susceptibility of the bacterium to other antibiotics. The presence of PF-5081090 led to increased susceptibility to rifampicin, vancomycin, azithromycin, imipenem, and amikacin, but not to ciprofloxacin and tigecycline[4]. This suggests that LpxC inhibitors may have synergistic effects with certain antibiotics against specific pathogens.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is the standard method for assessing antibiotic susceptibility and cross-resistance. The following is a detailed protocol for the broth microdilution method.
Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Stock solutions of antimicrobial agents
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
-
Visualizing Resistance Mechanisms and Experimental Workflow
Logical Relationship of LpxC Inhibition and Resistance
Caption: LpxC inhibition and resulting resistance pathways.
Experimental Workflow for Cross-Resistance Determination
Caption: Workflow for MIC-based cross-resistance testing.
Conclusion
The development of resistance to LpxC inhibitors can, in some cases, lead to cross-resistance with other antibiotic classes, particularly quinolones in P. aeruginosa, mediated by efflux pump upregulation. However, this is not a universal phenomenon, and in other species like A. baumannii, LpxC inhibition can even potentiate the activity of other antibiotics. These findings underscore the importance of comprehensive cross-resistance profiling during the preclinical development of novel LpxC inhibitors. A thorough understanding of the underlying resistance mechanisms is critical for predicting clinical efficacy and designing effective combination therapies to combat multidrug-resistant Gram-negative pathogens.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LpxC Inhibitors: A Guide for Researchers
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. One promising target is the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme essential for the biosynthesis of lipid A, the anchor of lipopolysaccharide in the outer membrane of most Gram-negative bacteria.[1][2][3] This guide provides a comparative analysis of the inhibitory potency of various LpxC inhibitors, presenting their IC50 values, the experimental protocols for their determination, and an overview of the LpxC pathway.
LpxC Inhibitor Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several prominent LpxC inhibitors against key Gram-negative pathogens.
| Inhibitor | Target Organism | IC50 (nM) |
| ACHN-975 | Enterobacteriaceae spp. | 0.02[1] |
| P. aeruginosa | Not explicitly stated as an IC50, but potent inhibition is noted.[4] | |
| PF-5081090 (LpxC-4) | P. aeruginosa | 1.1[5] |
| K. pneumoniae | 0.069[5] | |
| A. baumannii | 183[2] | |
| BB-78485 | E. coli | 160 ± 70[6] |
| L-161,240 | E. coli | 26 (at 3 µM substrate)[6] |
| E. coli | 440 ± 10 (at 25 µM substrate)[6] | |
| LPC-058 | Y. pestis | MIC similar to ciprofloxacin (B1669076) (0.03 µg/mL), specific IC50 not provided.[7] |
| Compound 10 | P. aeruginosa | 3.6[7] |
| TP 0586532 | E. coli | IC50 for human MMPs is >700 times higher than for E. coli LpxC, indicating high selectivity.[7] |
Understanding the LpxC Signaling Pathway
LpxC catalyzes the second and committed step in the biosynthesis of lipid A. This pathway is crucial for the formation of the outer membrane of Gram-negative bacteria, making it an attractive target for antibiotic development. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.
Experimental Determination of IC50 Values
The determination of IC50 values is a fundamental procedure in drug discovery, quantifying the concentration of an inhibitor required to reduce the activity of a specific biological target by half. The following workflow outlines a generalized protocol for determining the IC50 of LpxC inhibitors.
General Experimental Workflow
Detailed Methodologies
Several methods have been employed to determine the IC50 values of LpxC inhibitors. These typically involve incubating the purified LpxC enzyme with its substrate and varying concentrations of the inhibitor. The amount of product formed is then quantified.
1. Fluorescence-Based Assay:
A common method utilizes a fluorometric assay to measure the formation of the deacetylated product.[6]
-
Principle: This assay relies on the reaction of the primary amine of the product, UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine, with a fluorescent probe, such as o-phthaldialdehyde (OPA), to generate a fluorescent signal.
-
Protocol Outline:
-
Purified LpxC enzyme is incubated with its substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine, in an appropriate assay buffer.[8]
-
Serial dilutions of the LpxC inhibitor (typically dissolved in DMSO) are added to the reaction mixture.[8]
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[8]
-
The reaction is stopped, often by adding a strong base like sodium hydroxide.[8]
-
The OPA reagent is added to react with the deacetylated product, forming a fluorescent isoindole.[8]
-
Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission).[8]
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[8]
-
2. LC-MS/MS-Based Assay:
A more direct and sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the substrate and product.[8]
-
Principle: This method separates the reaction components by liquid chromatography and detects and quantifies the substrate and product based on their specific mass-to-charge ratios.
-
Protocol Outline:
-
The enzymatic reaction is set up similarly to the fluorescence-based assay.
-
After incubation, the reaction is quenched, often by the addition of an organic solvent like acetonitrile.
-
The samples are then injected into an LC-MS/MS system.
-
The amounts of substrate consumed and product formed are quantified by monitoring their specific parent and daughter ion transitions.
-
IC50 values are determined from the dose-response curves.
-
This guide provides a foundational understanding of the comparative potencies of various LpxC inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further insights into the development of these promising antibacterial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
L-573,655 and LpxC Inhibitors: A Targeted Approach vs. Broad-Spectrum Antibiotics in Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. L-573,655, an early LpxC inhibitor, represents a targeted therapeutic strategy against Gram-negative bacteria. This guide provides a comparative overview of the efficacy of L-573,655 and its more potent analogs against traditional broad-spectrum antibiotics, supported by in vitro and in vivo experimental data.
Introduction to L-573,655 and its Mechanism of Action
L-573,655 is a small oxazoline (B21484) hydroxamic acid that functions as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme catalyzes the first committed and irreversible step in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L-573,655 and its analogs disrupt the integrity of the bacterial outer membrane, leading to cell death. This targeted mechanism of action makes LpxC inhibitors a promising class of narrow-spectrum antibiotics specifically designed to combat Gram-negative pathogens.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of antibacterial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. While L-573,655 was a pioneering compound, subsequent research led to the development of more potent analogs such as L-161,240 and CHIR-090. The following tables compare the MIC values of these LpxC inhibitors with those of commonly used broad-spectrum antibiotics against a range of clinically relevant Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | L-573,655 | L-161,240 | CHIR-090 | Ciprofloxacin | Ceftazidime | Meropenem |
| Escherichia coli | 200-400 | 1-3 | 0.03-0.5 | 0.004-128 | 0.06-128 | 0.008-8 |
| Pseudomonas aeruginosa | Inactive | Inactive | 0.06-4 | 0.12-128 | 0.25-256 | 0.06-32 |
| Klebsiella pneumoniae | ND | ND | 0.06-1 | 0.015-256 | 0.12-512 | 0.015-64 |
| Enterobacter spp. | ND | ND | ≤0.03-0.25 | 0.015-64 | 0.25-128 | 0.03-32 |
| Salmonella spp. | ND | ND | ND | 0.015-2 | 0.12-4 | 0.03-0.5 |
ND: No data available
Data Interpretation: The data clearly indicates that while the initial lead compound L-573,655 had modest activity against E. coli, its analogs, particularly CHIR-090, demonstrate potent activity against a broader range of Gram-negative pathogens, with MIC values often comparable or superior to established broad-spectrum antibiotics like ciprofloxacin, ceftazidime, and meropenem. It is noteworthy that the early LpxC inhibitors, including L-161,240, were inactive against Pseudomonas aeruginosa, a limitation that was overcome with the development of compounds like CHIR-090.
In Vivo Efficacy: Preclinical Models
Table 2: In Vivo Efficacy of LpxC Inhibitors and Broad-Spectrum Antibiotics in Murine Infection Models
| Compound | Model Organism | Infection Model | Efficacy Endpoint | Results | Comparator(s) |
| L-161,240 | E. coli | Systemic infection | ED50 | 1.2 - 10 mg/kg | Not specified |
| CHIR-090 | P. aeruginosa | Implant infection | Log reduction in CFU | Synergistic with colistin (B93849) | Colistin |
| Ciprofloxacin | Various | Systemic infection | ED50 | Varies by pathogen | Other antibiotics |
| Ceftazidime | P. aeruginosa | Thigh infection | Log reduction in CFU | Dose-dependent reduction | Avibactam |
| Meropenem | Enterobacteriaceae | Thigh infection | Log reduction in CFU | Dose-dependent reduction | Not specified |
Data Interpretation: The available in vivo data suggests that LpxC inhibitors are efficacious in animal models of infection. For instance, L-161,240 showed potent efficacy against E. coli in a systemic infection model. Furthermore, CHIR-090 demonstrated synergistic activity with colistin against P. aeruginosa biofilms, highlighting a potential role for LpxC inhibitors in combination therapy for difficult-to-treat infections. While direct comparisons are limited, the efficacy of these compounds in preclinical models supports their potential as valuable therapeutic agents.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent Stock Solutions: Aseptically prepare stock solutions of the test compounds (L-573,655, broad-spectrum antibiotics) in a suitable solvent (e.g., water, DMSO).
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of each antimicrobial agent across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well (except for sterility controls) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
In Vivo Efficacy Assessment using the Neutropenic Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a localized deep-tissue infection model.
Methodology:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide (B585) on days -4 and -1 relative to infection.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism and dilute it to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound (LpxC inhibitor or broad-spectrum antibiotic) via a clinically relevant route (e.g., subcutaneous, intravenous).
-
Sample Collection: At various time points post-treatment, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize it in a sterile buffer.
-
Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: Compare the bacterial load in treated groups to that of the untreated control group to determine the in vivo efficacy of the antimicrobial agent.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathway of Lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, highlighting the role of LpxC as the target of L-573,655.
A Comparative Guide to Early LpxC Inhibitors for Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents that act on unexploited bacterial targets. One such promising target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. This guide provides a structural and functional comparison of key early-generation LpxC inhibitors, offering valuable insights for the ongoing development of this important class of antibiotics.
Structural Comparison of Early LpxC Inhibitors
The first generation of potent LpxC inhibitors, discovered in the late 1990s and early 2000s, laid the groundwork for future drug development. These pioneering compounds primarily fall into three structural classes: phenyloxazolines, sulfonamides, and N-aroyl-L-threonine derivatives. A common feature among these early inhibitors is the presence of a hydroxamate group, which effectively chelates the catalytic zinc ion in the LpxC active site.
-
L-161,240: A phenyloxazoline-based hydroxamic acid, L-161,240, was one of the first potent, competitive inhibitors of E. coli LpxC to be identified.[1] Its structure features a substituted phenyloxazoline ring system. However, its spectrum of activity is narrow, showing limited efficacy against important pathogens like Pseudomonas aeruginosa.
-
BB-78484 and BB-78485: These compounds are sulfonamide derivatives of α-(R)-amino hydroxamic acids.[1] BB-78485, in particular, demonstrated potent inhibition of E. coli LpxC and a broader spectrum of activity against several Gram-negative bacteria compared to L-161,240.[1][2]
-
CHIR-090: A novel N-aroyl-L-threonine hydroxamate, CHIR-090, emerged as a highly potent, slow, tight-binding inhibitor of LpxC from a wide range of Gram-negative pathogens, including E. coli and P. aeruginosa.[3][4] Its unique chemical scaffold and potent activity have made it a critical tool compound for studying LpxC inhibition.[3][4]
Performance Data of Early LpxC Inhibitors
The following table summarizes the in vitro inhibitory and antibacterial activities of these early LpxC inhibitors against Escherichia coli.
| Inhibitor | Chemical Class | E. coli LpxC IC50 (nM) | E. coli LpxC Ki (nM) | E. coli MIC (µg/mL) |
| L-161,240 | Phenyloxazoline | 26[5] | 50 | 1-3[2] |
| BB-78485 | Sulfonamide | 160[2][5][6] | 20[7] | 1[2] |
| CHIR-090 | N-aroyl-L-threonine | 9[1] | 4.0[8][9] | 0.2[10] |
Experimental Protocols
Fluorescence-Based LpxC Enzymatic Assay
This protocol is adapted from methodologies used in the characterization of early LpxC inhibitors.[1][5]
Principle: The assay measures the activity of LpxC by detecting the free amine product of the deacetylation of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The product is quantified using o-phthaldialdehyde (OPA), which reacts with the primary amine to produce a fluorescent isoindole derivative.
Materials:
-
Purified E. coli LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij-35, 80 µM DTT
-
LpxC Inhibitors dissolved in DMSO
-
Stopping Solution: 0.625 M NaOH
-
Neutralization Solution: 0.625 M Acetic Acid
-
OPA Reagent: o-phthaldialdehyde and 2-mercaptoethanol (B42355) in 0.1 M borax (B76245) buffer, pH 9.5
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing 40 mM MES buffer (pH 6.0), 0.02% Brij 35, and 80 μM dithiothreitol.
-
Add the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, to a final concentration of 25 µM.
-
Add the LpxC inhibitor at various concentrations. The final DMSO concentration should be kept constant, typically at 2%.
-
Initiate the reaction by adding purified E. coli LpxC to a final concentration of approximately 1.5 nM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 0.625 M NaOH.
-
Incubate at 37°C for 10 minutes to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding 40 µL of 0.625 M acetic acid.
-
Add 120 µL of the OPA reagent to each well.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LC-MS/MS-Based LpxC Enzymatic Assay
This method provides a direct and sensitive way to measure the substrate and product of the LpxC reaction.[11]
Principle: The enzymatic reaction is performed, and then the substrate and product are separated by liquid chromatography and detected by tandem mass spectrometry. This allows for precise quantification of both molecules.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, 80 µM DTT, 0.02% Brij-35
-
LpxC Inhibitors dissolved in DMSO
-
LC-MS/MS system
Procedure:
-
Set up the enzymatic reaction in a 96-well plate with assay buffer.
-
Add the substrate to a final concentration of approximately 2.5 µM.
-
Add the LpxC inhibitor at desired concentrations.
-
Initiate the reaction by adding purified LpxC enzyme (e.g., 7.5 nM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction, for example, by adding a quenching solution like acetonitrile (B52724) with formic acid.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto an appropriate LC column (e.g., C18) for separation.
-
Perform MS/MS analysis in multiple reaction monitoring (MRM) mode to detect and quantify the substrate and product. Specific mass transitions for the substrate and product are monitored.
-
Determine the extent of inhibition by comparing the product formation in the presence of the inhibitor to the control reaction.
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general principles of the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][12][13][14][15][16][17]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
LpxC inhibitors
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the LpxC inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the inhibitor in CAMHB in a 96-well plate.
-
Prepare an inoculum of E. coli by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Add the bacterial inoculum to each well containing the serially diluted inhibitor. Include a growth control well (bacteria without inhibitor) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no turbidity (no visible bacterial growth).
Visualizations
Caption: The Raetz pathway of lipid A biosynthesis in E. coli.
Caption: General experimental workflow for evaluating LpxC inhibitors.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Activity of L-573,655 Versus Newer Synthetic LpxC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1][2] Its absence in mammalian cells makes it a prime target for the development of novel antibiotics. The oxazoline (B21484) hydroxamic acid L-573,655 was one of the first inhibitors identified for LpxC.[2] Since its discovery, significant research has led to the development of more potent, synthetic LpxC inhibitors. This guide provides an objective comparison of the in vitro activity of L-573,655 with several newer compounds, supported by experimental data.
Quantitative Data Summary
The efficacy of LpxC inhibitors is primarily assessed by two key metrics: the half-maximal inhibitory concentration (IC50) against the purified LpxC enzyme, and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth in vitro. The following tables summarize these values for L-573,655 and a selection of newer synthetic inhibitors.
Table 1: LpxC Enzymatic Inhibition (IC50)
This table compares the concentration of each inhibitor required to reduce the activity of the LpxC enzyme by 50%. Lower values indicate greater potency at the molecular target level.
| Compound | Enzyme Source | IC50 | Citation(s) |
| L-573,655 | E. coli | 8.5 µM | [2] |
| L-161,140/L-161,240 | E. coli | 0.03 µM / 26 nM | [3] |
| BB-78485 | E. coli | 160 nM | |
| ACHN-975 | P. aeruginosa | 0.0011 µM | |
| LPXC-516 | P. aeruginosa | 0.0022 µM | |
| LPXC-313 | P. aeruginosa | 0.0011 µM | |
| LPXC-289 | P. aeruginosa | 0.0015 µM | |
| CHIR-090 | P. aeruginosa | 0.002 µM | |
| LpxC-4 (PF-5081090) | P. aeruginosa | 0.0015 µM | |
| Compound 10 | P. aeruginosa | 3.6 nM |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This table presents the minimum concentration of each inhibitor needed to prevent the visible growth of key Gram-negative pathogens. MIC values are a critical indicator of a compound's potential as an antibiotic.
| Compound | Organism | MIC / MIC90 (µg/mL) | Citation(s) |
| L-573,655 | E. coli (wild-type) | 200 - 400 | |
| L-161,140 | E. coli (wild-type) | 1 - 3 | |
| BB-78485 | E. coli | 1 | |
| ACHN-975 | P. aeruginosa | 0.25 (MIC90) | |
| LPXC-516 | P. aeruginosa | 2 (MIC90) | |
| LPXC-313 | P. aeruginosa | 2 (MIC90) | |
| LPXC-289 | P. aeruginosa | 2 (MIC90) | |
| CHIR-090 | P. aeruginosa | 0.5 (MIC90) | |
| LpxC-4 (PF-5081090) | P. aeruginosa | 0.12 (MIC90) | |
| LPC-233 | Enterobacteriaceae | 0.125 (MIC90) | |
| Compound 23j | E. coli | 0.016 | |
| Compound 23j | K. pneumoniae | 0.063 |
Visualizations
Lipid A Biosynthesis Pathway
The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the critical, committed step catalyzed by the LpxC enzyme. Inhibition of LpxC halts the entire pathway, leading to bacterial cell death.
References
Validating the Specificity of L-573,655 for LpxC: A Comparative Guide for Researchers
For researchers in microbiology, antibiotic discovery, and drug development, the validation of a small molecule's specificity for its intended target is paramount. This guide provides a comprehensive comparison of L-573,655, an early yet important inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), with other key LpxC inhibitors. We present supporting experimental data, detailed protocols, and visualizations to objectively assess the evidence for its on-target activity.
LpxC is an essential zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The absence of a human homolog makes LpxC an attractive target for the development of novel antibiotics. L-573,655, a hydroxamic acid-containing compound, was one of the first inhibitors identified for this enzyme. Its specificity is a critical factor in its utility as a chemical probe and as a starting point for drug development.
Comparative Analysis of LpxC Inhibitors
To contextualize the specificity of L-573,655, this section compares its performance with a selection of other well-characterized LpxC inhibitors. The data presented below is a summary of key parameters that help define an inhibitor's potency, cellular activity, and selectivity.
| Inhibitor | Chemical Class | Target Enzyme | IC₅₀ (nM) | Target Organism | MIC (µg/mL) | Known Off-Target Information |
| L-573,655 | Oxazoline Hydroxamic Acid | E. coli LpxC | 8500[1] | E. coli | 200-400[1] | General concern for hydroxamic acids inhibiting mammalian metalloenzymes; specific screening data not publicly available. |
| L-161,240 | Oxazoline Hydroxamic Acid | E. coli LpxC | 30[1] | E. coli | 1-3[1] | Inactive against P. aeruginosa due to poor inhibition of PaLpxC[2][3]. Resistance in E. coli maps to the lpxC gene[3]. |
| BB-78485 | Sulfonamide Hydroxamic Acid | E. coli LpxC | 160[3] | E. coli | 1[3] | No significant activity against peptide deformylase (PDF), another bacterial metalloenzyme[4]. |
| CHIR-090 | N-aroyl-L-threonine Hydroxamic Acid | E. coli LpxC | 4 (Kᵢ)[5] | E. coli, P. aeruginosa | 0.25 (E. coli)[5] | Weak inhibitor of Rhizobium leguminosarum LpxC, which was used to demonstrate on-target activity in E. coli[6]. |
| ACHN-975 | Butadiyne Hydroxamic Acid | P. aeruginosa LpxC | 0.02[7] | P. aeruginosa, Enterobacteriaceae | 0.25 (P. aeruginosa)[7] | Discontinued in Phase I clinical trials due to infusion site inflammation, not believed to be target-related[8]. |
| PF-5081090 | Methylsulfone Hydroxamic Acid | P. aeruginosa LpxC | - | P. aeruginosa, K. pneumoniae | ≤1 (MIC₉₀)[9] | Resistance in P. aeruginosa can arise from mutations upstream of lpxC leading to its overexpression[2]. |
Experimental Evidence for L-573,655 Specificity
The specificity of an enzyme inhibitor is supported by several lines of evidence. For L-573,655 and its more potent analog, L-161,240, the following data points contribute to the validation of LpxC as their primary target.
Biochemical Assays: Direct Inhibition of LpxC
The initial discovery of L-573,655 identified it as a direct inhibitor of LpxC with an IC₅₀ of 8.5 µM against the E. coli enzyme[1]. Subsequent optimization led to L-161,240, which exhibited a significantly lower IC₅₀ of 0.03 µM[1]. This demonstrates direct interaction with the purified enzyme. The mechanism of inhibition is believed to involve the chelation of the active site zinc ion by the hydroxamic acid moiety, a common feature of many metalloenzyme inhibitors[4].
Cellular Assays: On-Target Antibacterial Activity
A strong indicator of on-target activity is the correlation between enzyme inhibition and whole-cell antibacterial efficacy. The improved potency of L-161,240 against purified LpxC directly translated to a greater antibacterial activity, with a minimum inhibitory concentration (MIC) of 1-3 µg/mL against wild-type E. coli, a significant improvement over the 200-400 µg/mL MIC of L-573,655[1].
Furthermore, studies with chimeric bacterial strains have provided compelling evidence for the on-target activity of L-161,240. An E. coli strain engineered to express the P. aeruginosa LpxC enzyme became resistant to L-161,240, while a P. aeruginosa strain expressing the E. coli LpxC became susceptible[10]. This directly links the antibacterial effect of the inhibitor to its interaction with the LpxC enzyme.
Resistance Studies: Mutations in the Target Gene
The emergence of resistance to an antibiotic through mutations in the gene encoding its target is a gold standard for validating the mechanism of action. For L-161,240, spontaneous resistance in E. coli was mapped to mutations within the lpxC gene[3]. This provides strong genetic evidence that LpxC is the primary target of this class of inhibitors. In contrast, resistance to some other LpxC inhibitors in different bacterial species can arise from mutations in other genes, such as fabZ, which is involved in fatty acid biosynthesis, or through the upregulation of efflux pumps[2][11].
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a method used for the characterization of sulfonamide-based LpxC inhibitors[12].
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-573,655 and other test inhibitors dissolved in DMSO
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the inhibitor dilution. The final DMSO concentration should be kept low (e.g., <2%).
-
Initiate the reaction by adding the purified LpxC enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., 0.625 M acetic acid).
-
Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Analysis of Cellular Lipid A Levels by Mass Spectrometry
This protocol provides a general workflow for the extraction and analysis of lipid A from bacterial cells treated with an LpxC inhibitor. It is based on established methods[7][13].
Materials:
-
Bacterial culture (e.g., E. coli)
-
L-573,655 or other test inhibitor
-
Solvents: Chloroform, methanol, water, pyridine, formic acid
-
Mild acid for hydrolysis (e.g., 1% sodium acetate, pH 4.5)
-
Thin-layer chromatography (TLC) plates and solvent system
-
Mass spectrometer (e.g., MALDI-TOF or LC-QTOF/MS)
Procedure:
-
Grow a bacterial culture to mid-log phase and treat with the LpxC inhibitor at a relevant concentration (e.g., MIC) for a defined period. An untreated culture serves as a control.
-
Harvest the bacterial cells by centrifugation.
-
Extract the lipopolysaccharides (LPS) from the cell pellet using a suitable method, such as the hot phenol-water extraction.
-
Liberate the lipid A from the purified LPS by mild acid hydrolysis. This cleaves the Kdo-lipid A linkage.
-
Extract the lipid A from the aqueous phase using a chloroform/methanol mixture (Bligh-Dyer extraction).
-
Analyze the extracted lipid A. For a qualitative and semi-quantitative analysis, TLC can be used to separate different lipid A species.
-
For detailed structural information and quantification, use mass spectrometry. Reconstitute the dried lipid A extract in a suitable solvent and analyze by MALDI-TOF MS or LC-QTOF/MS. Compare the lipid A profiles of the inhibitor-treated and untreated samples to assess the impact on lipid A biosynthesis.
Selection and Characterization of Resistant Mutants
This protocol outlines a general method for generating and identifying mutations that confer resistance to an LpxC inhibitor[12][14].
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
L-573,655 or other test inhibitor
-
Agar (B569324) plates containing various concentrations of the inhibitor
-
Liquid culture media
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Grow a large population of the bacterial strain in liquid culture to stationary phase.
-
Plate a high density of cells (e.g., 10⁹-10¹⁰ CFU) onto agar plates containing the LpxC inhibitor at a concentration several-fold higher than the MIC (e.g., 4x or 8x MIC).
-
Incubate the plates until resistant colonies appear.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of plated cells.
-
Isolate individual resistant colonies and confirm their resistance by re-streaking on inhibitor-containing plates and determining their MIC.
-
Extract genomic DNA from the confirmed resistant mutants.
-
Amplify the lpxC gene (and other potential target genes like fabZ) from the genomic DNA using PCR.
-
Sequence the PCR products to identify any mutations compared to the wild-type sequence.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the lipid A biosynthesis pathway and the experimental workflows.
Caption: The E. coli lipid A biosynthesis pathway highlighting the role of LpxC.
Caption: Workflow for the fluorescence-based LpxC enzyme inhibition assay.
Caption: Workflow for selecting and identifying resistance mutations.
Conclusion
References
- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
LpxC Inhibitors: A Comparative Analysis of L-573,655 and its Analogs in the Quest for Novel Antibacterials
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of L-573,655 and its analogs, a class of compounds targeting the essential bacterial enzyme LpxC. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action to support ongoing research and development in antibacterial drug discovery.
L-573,655, an oxazoline (B21484) hydroxamic acid, was one of the pioneering inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] Inhibition of LpxC is lethal to these bacteria, making it a compelling target for the development of new antibiotics. While L-573,655 itself exhibited modest activity, it paved the way for the development of more potent analogs with improved antibacterial profiles.[2]
Comparative Antibacterial Activity
The antibacterial efficacy of L-573,655 and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) and their 50% inhibitory concentration (IC50) against the LpxC enzyme. The following tables summarize the available data for L-573,655 and key analogs, including L-161,240, BB-78485, and CHIR-090, against various Gram-negative pathogens.
| Compound | Organism | MIC (µg/mL) | IC50 (µM) |
| L-573,655 | Escherichia coli (wild-type) | 200-400[2] | 8.5[2] |
| L-161,240 | Escherichia coli (wild-type) | 1-3[2] | 0.03 |
| Pseudomonas aeruginosa | >100 | - | |
| BB-78485 | Escherichia coli | 1 | 0.16 |
| Pseudomonas aeruginosa | >32 | - | |
| Enterobacteriaceae | 2-4 | - | |
| Serratia marcescens | 2-4 | - | |
| Morganella morganii | 2-4 | - | |
| Moraxella catarrhalis | 2-4 | - | |
| Haemophilus influenzae | 2-4 | - | |
| Burkholderia cepacia | 2-4 | - | |
| CHIR-090 | Escherichia coli | 0.25 | 0.004 |
| Pseudomonas aeruginosa | - | - |
Note: IC50 values are against the E. coli LpxC enzyme unless otherwise specified. A hyphen (-) indicates that data was not available from the searched sources.
Mechanism of Action: LpxC Inhibition
L-573,655 and its analogs exert their antibacterial effect by inhibiting the LpxC enzyme, which catalyzes the second and committed step in the biosynthesis of lipid A. This pathway is essential for the integrity of the outer membrane of Gram-negative bacteria.
Caption: Inhibition of LpxC by L-573,655 and its analogs blocks the lipid A biosynthetic pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
2. Broth Microdilution Assay:
-
Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound (e.g., L-573,655 or its analog) in a suitable solvent.
-
Perform a two-fold serial dilution of the test compound in the microtiter plate to achieve a range of concentrations.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
3. Incubation and Interpretation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
The study of L-573,655 and its analogs has been instrumental in validating LpxC as a viable target for the development of novel Gram-negative antibacterial agents. While early compounds like L-573,655 and L-161,240 showed promise, they were limited by their spectrum of activity, particularly their lack of efficacy against Pseudomonas aeruginosa. Later generation inhibitors, such as BB-78485 and CHIR-090, demonstrated broader activity against a range of clinically relevant Gram-negative pathogens. The comparative data and methodologies presented in this guide offer a valuable resource for researchers working to overcome the challenges of antibacterial resistance by designing the next generation of LpxC inhibitors.
References
Safety Operating Guide
Essential Guidance for the Disposal of L-573655
Disclaimer: A specific Safety Data Sheet (SDS) for L-573655 could not be located. The following procedures are based on general best practices for the disposal of laboratory chemicals with unknown hazard classifications. It is imperative to treat this compound as a potentially hazardous substance until its properties are fully understood. Before proceeding with any disposal method, you must consult your institution's Environmental Health and Safety (EHS) department and, if possible, contact the manufacturer of this compound to obtain an SDS.
Immediate Safety and Handling Precautions
Due to the unknown nature of this compound, a conservative approach to handling is required. Assume the substance may be toxic, flammable, reactive, and/or corrosive until proven otherwise.
Personal Protective Equipment (PPE):
| PPE Category | Minimum Requirement |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check for breakthrough time if chemical composition is known. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. |
Disposal Decision Workflow
The primary step in determining the proper disposal route for any chemical is a thorough hazard assessment. The following workflow outlines the decision-making process for the disposal of a chemical with unknown properties like this compound.
Caption: Disposal decision workflow for a chemical with unknown hazards.
Experimental Protocols: General Chemical Waste Disposal
The following protocols are generalized for laboratory chemical waste. These are not specific to this compound but represent standard procedures to be followed under the guidance of your institution's EHS department.
Protocol 1: Segregation and Collection of Chemical Waste
-
Identify Waste Streams: In your laboratory, establish separate waste containers for different classes of chemical waste (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic aqueous waste, basic aqueous waste, solid chemical waste).
-
Use Appropriate Containers: Waste containers must be in good condition, compatible with the chemical waste they are holding, and have a secure lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a list of the chemical constituents and their approximate concentrations.
-
Accumulation: Keep waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers remain closed except when adding waste.
Protocol 2: Disposal of Empty Chemical Containers
-
"RCRA Empty" Criteria: A container that held a hazardous chemical is considered "RCRA empty" if all contents have been removed that can be by normal means (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Triple Rinsing: For containers that held acutely hazardous waste (P-listed), the container must be triple-rinsed with a solvent capable of removing the chemical residue. The rinsate must be collected and disposed of as hazardous waste.[1][2]
-
Defacing Labels: Before disposing of an empty container in the regular trash, all hazardous chemical labels must be removed or fully defaced.[3]
General Guidelines for Non-Hazardous Waste Disposal
Should this compound be definitively identified as non-hazardous, the following disposal options may be available, subject to approval from your local EHS and regulatory bodies.
| Disposal Method | Criteria for Consideration |
| Drain Disposal | The substance must be readily soluble in water, have a low toxicity, and the pH of the solution must be between 5.5 and 10.5. Only small quantities are typically permissible for drain disposal.[4] |
| Trash Disposal | The substance must be non-radioactive, not a biological hazard, not classified as flammable, reactive, corrosive, or toxic by the EPA, and not pose a threat to human or environmental health.[4] |
Important: Never dispose of a chemical down the drain or in the regular trash without explicit approval from your institution's safety officials.
Risk Assessment for Unknown Chemicals
When dealing with a chemical of unknown hazards, a formal risk assessment is crucial.
-
Information Gathering: Collect all available information about the chemical, including its source, any known analogues, and the chemical reactions it has been involved in.
-
Hazard Identification: Assume the chemical possesses all major hazard characteristics (flammability, corrosivity, reactivity, toxicity).
-
Exposure Assessment: Evaluate the potential routes of exposure for laboratory personnel (inhalation, ingestion, skin contact) and the environment.
-
Control Measures: Implement the most stringent control measures, including working in a fume hood, using appropriate PPE, and having spill control materials readily available.
-
Waste Management: Treat all waste generated, including contaminated labware, as hazardous waste until the chemical's properties are identified.
By following these conservative guidelines, you can ensure a high level of safety while handling and preparing for the disposal of this compound, even in the absence of specific information. Always prioritize safety and regulatory compliance by consulting with your institution's EHS department.
References
Personal protective equipment for handling L-573655
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of L-573655, a research-grade antibacterial agent. The following procedural guidance is based on the known properties of this compound and established best practices for laboratory safety in the absence of a specific Safety Data Sheet (SDS).
Compound Overview
This compound is an antibacterial compound that functions by targeting lipid A biosynthesis in gram-negative bacteria.[1] It is identified by the IUPAC name N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide and has the chemical formula C10H10N2O3.[1] Typically, this compound is supplied as a solid powder and is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] While it may be shipped as a non-hazardous chemical, it is crucial to handle it with care in a laboratory setting, treating it as a potentially hazardous substance.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Solid (Powder) | DMSO Solution | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Butyl rubber, fluoroelastomer, or neoprene gloves are recommended. Nitrile gloves may offer short-term protection but can degrade with DMSO exposure. | Prevents skin contact with the compound. DMSO enhances the absorption of substances through the skin. |
| Eye Protection | Chemical safety goggles or a face shield. | Chemical safety goggles and a face shield are recommended due to the splash hazard. | Protects eyes from airborne particles and splashes. |
| Body Protection | A fully fastened laboratory coat. | A laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator, especially when handling outside of a fume hood or ventilated enclosure. | Work should be performed in a chemical fume hood to avoid inhaling vapors. | Minimizes inhalation of fine particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Since a specific SDS is unavailable, treat the compound as potentially hazardous.
2. Designated Work Area:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.
-
Line the work surface with absorbent, leak-proof bench pads.
3. Weighing the Solid Compound:
-
Perform all weighing operations within a chemical fume hood or a powder-containment balance enclosure to minimize aerosol generation.
-
Use a dedicated spatula and weighing paper or a tared container.
-
Keep the primary container sealed when not in use.
4. Solubilization in DMSO:
-
Add the DMSO solvent to the weighed this compound powder slowly to prevent splashing.
-
If necessary, use a vortex mixer or sonicator with a securely capped container to facilitate dissolution.
-
Clearly label the resulting solution with the compound's identity, concentration, solvent, and the date of preparation.
5. Handling DMSO Solutions:
-
Be aware that DMSO can enhance the skin absorption of dissolved substances. Therefore, meticulous care should be taken to avoid skin contact.
-
Use gloves specifically recommended for DMSO, such as butyl rubber or neoprene.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. |
| DMSO Solutions of this compound | Collect in a labeled, sealed hazardous waste bottle. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, pipette tips, bench pads) | Place in a designated hazardous waste container. |
| Empty Containers | The first rinse of a container that held this compound should be collected as hazardous waste. After thorough rinsing, labels should be defaced before disposal according to institutional guidelines. |
All chemical waste must be managed and disposed of in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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